2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic Acid
Description
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Properties
IUPAC Name |
2-[2-(6-chlorohexoxy)ethoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClO4/c11-5-3-1-2-4-6-14-7-8-15-9-10(12)13/h1-9H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVRQBNHQOLQED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCl)CCOCCOCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid: A Versatile Linker for Targeted Protein Degradation and Bioconjugation
Abstract
This technical guide provides a comprehensive overview of 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid, a heterobifunctional chemical linker of significant interest in contemporary drug discovery and chemical biology. Primarily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), this molecule's unique architecture—featuring a hydrophilic polyethylene glycol (PEG)-like spacer, a terminal carboxylic acid, and a reactive chlorohexyl group—offers a powerful and versatile platform for researchers. This document will delve into the core physicochemical properties, outline a representative synthesis protocol, and explore its critical applications, particularly in the rational design of PROTACs and its potential in bioconjugation strategies such as HaloTag labeling. Detailed experimental protocols for solubilization and formulation are provided to enable immediate practical application in a research setting.
Introduction: The Critical Role of Linkers in Modern Drug Discovery
The advent of targeted protein degradation has revolutionized therapeutic strategies, moving beyond simple inhibition to the complete removal of disease-causing proteins. At the heart of this technology are PROTACs, heterobifunctional molecules designed to recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, thereby hijacking the cell's natural ubiquitin-proteasome system to induce degradation.[1]
A PROTAC is composed of three elements: a ligand for the POI, a ligand for an E3 ligase, and a linker that connects them.[2] The linker is not merely a passive spacer; its length, rigidity, and chemical properties are critical determinants of the stability and geometry of the resulting ternary complex (POI-PROTAC-E3 ligase), which in turn dictates the efficiency and selectivity of protein degradation.[3]
2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid has emerged as a valuable building block in the PROTAC linker toolbox. Its structure provides a precise combination of features:
-
A hydrophilic ethoxyethoxy spacer: This PEG-like motif enhances the aqueous solubility of the resulting PROTAC, a common challenge in drug development.[4]
-
A terminal carboxylic acid: This functional group serves as a versatile handle for conjugation, typically via amide bond formation, to an amine-containing E3 ligase ligand or POI ligand.
-
A terminal 6-chlorohexyl group: This alkyl halide provides a second, orthogonal point of attachment. It can be used for nucleophilic substitution reactions, enabling conjugation to thiol or amine groups on a protein ligand, or for specific covalent labeling of protein tags like HaloTag.[5][6]
This guide serves as a technical resource for researchers aiming to leverage the unique properties of this linker in their experimental designs.
Physicochemical and Handling Properties
A clear understanding of the fundamental properties of a chemical reagent is paramount for its effective and safe use. The key properties of 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid are summarized below.
| Property | Value | Source(s) |
| Chemical Name | 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid | [7] |
| Synonyms | Cl-C6-PEG1-O-CH2COOH | [8] |
| CAS Number | 2231744-57-1 | [7] |
| Molecular Formula | C₁₀H₁₉ClO₄ | [7] |
| Molecular Weight | 238.71 g/mol | [7] |
| Appearance | Typically a liquid or oil | Inferred |
| Purity | ≥95% (as commonly supplied) | Vendor Data |
| Solubility | DMSO: ≥100 mg/mL (418.92 mM) | [7] |
| Storage (Pure Form) | Store at -20°C for long-term (up to 3 years), 4°C for short-term (2 years) | [7] |
| Storage (In Solvent) | Store at -80°C (6 months) or -20°C (1 month) | [7] |
Predicted Spectral Data
-
¹H NMR: Protons on the chlorohexyl chain would appear in the aliphatic region (δ ~1.3-1.8 ppm), with the methylene group adjacent to the chlorine shifted downfield (δ ~3.5 ppm) and the methylene group adjacent to the ether oxygen also downfield (δ ~3.4 ppm). The protons of the ethoxyethoxy spacer would be expected in the δ 3.6-3.7 ppm region. The methylene group adjacent to the carboxylic acid would appear as a distinct singlet around δ 4.1 ppm. The acidic proton of the carboxyl group would be a broad singlet at a variable, high chemical shift (δ >10 ppm).
-
¹³C NMR: The carbonyl carbon of the carboxylic acid would be the most downfield signal (δ >170 ppm). Carbons adjacent to oxygens (in the hexyl and PEG portions) would appear in the δ 60-75 ppm range. The carbon bearing the chlorine atom would be in the δ ~45 ppm region, with the remaining aliphatic carbons of the hexyl chain appearing further upfield (δ ~25-35 ppm).
Synthesis and Manufacturing
A specific, peer-reviewed synthesis protocol for 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid is not publicly available. However, a scientifically sound, representative synthesis can be proposed based on established Williamson ether synthesis and oxidation methodologies, particularly from patents detailing the creation of similar chloro-PEG-acid linkers.[9][10] The process typically involves two key steps starting from commercially available precursors.
Representative Synthesis Protocol
Step 1: Synthesis of 2-(2-((6-chlorohexyl)oxy)ethoxy)ethan-1-ol
-
To a solution of diethylene glycol (excess, e.g., 10 equivalents) in a suitable aprotic solvent like tetrahydrofuran (THF), add sodium hydride (NaH, 1.1 equivalents) portion-wise at 0°C under an inert atmosphere (e.g., Argon).
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.
-
Add 1-bromo-6-chlorohexane (1.0 equivalent) dropwise to the reaction mixture.
-
Heat the mixture to reflux and stir for 12-16 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting crude oil via column chromatography on silica gel to yield the intermediate alcohol product.
Step 2: Oxidation to 2-(2-((6-chlorohexyl)oxy)ethoxy)acetic acid
-
Dissolve the alcohol intermediate from Step 1 in a suitable solvent mixture, such as dichloromethane and water.
-
Add a catalytic amount of a stable radical, such as (2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO, ~0.1 equivalents), and sodium bicarbonate (NaHCO₃).
-
Cool the mixture in an ice bath and add an oxidizing agent, such as calcium hypochlorite, portion-wise.
-
Stir the reaction vigorously at room temperature for 0.5-1 hour.[11]
-
Quench the reaction with sodium metabisulfite.
-
Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane.
-
Acidify the original aqueous phase to pH 2-3 with dilute hydrochloric acid (HCl).
-
Extract the acidified aqueous phase with ethyl acetate or methyl isobutyl ketone.
-
Combine the final organic extracts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final product.
Caption: Representative two-step synthesis workflow for the target linker.
Applications in Drug Discovery and Research
The bifunctional nature of this linker makes it a powerful tool for constructing complex biomolecules.
Core Application: PROTAC Synthesis
The primary application is in the assembly of PROTACs. The linker's two reactive ends allow for the sequential or convergent connection of a POI-binding ligand and an E3 ligase-recruiting ligand.
A prominent example is its use in PROTAC SMARCA2/4-degrader-34 .[7][12] This degrader targets the SMARCA2 and SMARCA4 proteins, which are catalytic subunits of the SWI/SNF chromatin remodeling complex and are synthetic lethal targets in certain cancers.[4][13]
The assembly of such a PROTAC conceptually involves:
-
Amide Coupling: The carboxylic acid of the linker is activated (e.g., with HATU or EDC) and reacted with an amine on the E3 ligase ligand (e.g., a derivative of Von Hippel-Lindau (VHL) or Cereblon ligands).
-
Nucleophilic Substitution: The chlorohexyl end is then reacted with a nucleophilic group (e.g., a phenol, amine, or thiol) on the POI-binding ligand.
Caption: Conceptual workflow for the synthesis of a PROTAC using the linker.
Bioconjugation and Orthogonal Labeling
The chlorohexyl moiety is a key functional group for specific covalent labeling technologies, most notably the HaloTag system .[5] HaloTag is a genetically engineered haloalkane dehalogenase that forms a rapid, specific, and irreversible covalent bond with ligands containing a chloroalkane linker.[6][9]
By incorporating 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid into other molecules (e.g., fluorophores, biotin, or small molecule drugs), researchers can create custom probes for HaloTag-fused proteins. This enables a wide array of applications:
-
Cellular Imaging: Attaching a fluorescent dye to the linker's carboxyl group creates a probe for visualizing the localization and trafficking of a HaloTag-fused protein of interest in living or fixed cells.
-
Protein Immobilization: Conjugating the linker to a solid support allows for the specific capture and purification of HaloTag-fused proteins from complex cellular lysates.[14]
-
Functional Assays: The linker can be used to tether functional molecules to specific proteins, enabling studies of protein-protein interactions or enzymatic activity.
The ability to use the carboxylic acid for one conjugation and the chlorohexyl group for a completely different, highly specific covalent reaction is a prime example of orthogonal labeling .
Caption: Mechanism of HaloTag labeling utilizing a chloroalkane linker.
Experimental Protocols
Proper solubilization and formulation are crucial for obtaining reliable and reproducible experimental results.
Protocol 1: Preparation of In Vitro Stock Solutions
-
Objective: To prepare a high-concentration stock solution for use in cell-based assays.
-
Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent.
-
Methodology:
-
Weigh the required amount of 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid in a sterile microcentrifuge tube.
-
Add the appropriate volume of newly opened, anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock from 1 mg, add 0.4189 mL).
-
The compound is highly soluble in DMSO (up to 100 mg/mL), but may require gentle warming or sonication to fully dissolve, especially at high concentrations.[7]
-
Vortex thoroughly until a clear solution is obtained.
-
Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store as recommended (-20°C or -80°C).
-
Protocol 2: Preparation of In Vivo Formulations
-
Objective: To prepare a clear, soluble formulation suitable for administration in animal models.
-
Caution: These are example formulations. The optimal formulation may vary depending on the final compound, animal model, and route of administration. All animal studies should be conducted under approved ethical protocols.
-
Methodology (Example Formulation 1: PEG/Tween/Saline): [7]
-
Prepare a high-concentration stock solution in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution. For a final volume of 1 mL, this would be 100 µL.
-
Add 40% of the final volume as PEG300 (400 µL). Mix thoroughly until the solution is clear.
-
Add 5% of the final volume as Tween-80 (50 µL). Mix thoroughly.
-
Add 45% of the final volume as sterile saline (450 µL) to reach the final volume. Mix until a clear solution is achieved. The final solubility in this vehicle is ≥ 2.5 mg/mL.[7]
-
-
Methodology (Example Formulation 2: SBE-β-CD in Saline): [7]
-
Prepare a high-concentration stock solution in DMSO (e.g., 25 mg/mL).
-
Prepare a 20% (w/v) solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile saline.
-
For a final formulation, add 10% of the volume as the DMSO stock to 90% of the volume of the 20% SBE-β-CD solution.
-
Mix thoroughly to obtain a clear solution. The final solubility in this vehicle is ≥ 2.5 mg/mL.[7]
-
Safety and Handling
Disclaimer: No specific Safety Data Sheet (SDS) for CAS 2231744-57-1 is publicly available. The following recommendations are based on the chemical structure (an acidic, chlorinated organic compound) and data from related molecules. Researchers MUST consult the SDS provided by their specific supplier before handling this compound.
-
General Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid inhalation of vapors or mists. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Hazard Statements (Inferred): Based on similar structures, the compound may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Skin: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Conclusion
2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid is a well-defined and highly versatile chemical tool for advanced life sciences research. Its rational design, combining a solubilizing PEG spacer with two distinct, orthogonally reactive functional groups, makes it an ideal building block for the synthesis of sophisticated molecular probes and therapeutics. As the field of targeted protein degradation continues to expand, the strategic importance of well-characterized linkers like this one will only grow, enabling the development of next-generation degraders with optimized efficacy, selectivity, and drug-like properties.
References
-
Los, G. V., et al. (2008). HaloTag: a novel protein labeling technology for cell imaging and protein analysis. ACS Chemical Biology, 3(6), 373-382. [Link]
-
Ohana, R. F., et al. (2009). HaloTag: A Novel Protein Labeling Technology for Cell Imaging and Protein Analysis. ACS Chemical Biology. [Link]
-
Kittler, R., et al. (2019). HaloTag Technology: A Versatile Platform for Biomedical Applications. Bioconjugate Chemistry. [Link]
-
Wikipedia. (n.d.). HaloTag. Retrieved from [Link]
-
Kittler, R., et al. (2019). HaloTag Technology: A Versatile Platform for Biomedical Applications. Bioconjugate Chemistry, 30(6), 1595-1606. [Link]
- Barany, G., et al. (2002). Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
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Beilstein Journals. (n.d.). Experimental Part. Retrieved from [Link]
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Rutledge, S. E., et al. (2023). Orthogonal Versatile Interacting Peptide Tags for Imaging Cellular Proteins. Biochemistry, 62(11), 1735-1743. [Link]
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Precise PEG. (n.d.). Linkers in PROTACs. Retrieved from [Link]
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T-K, M., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Future Medicinal Chemistry, 12(23), 2145-2160. [Link]
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PubChem. (n.d.). tert-butyl 2-(2-chloroethoxy)acetate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. Retrieved from [Link]
- Google Patents. (n.d.).
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NP-MRD. (n.d.). 13C NMR Spectrum. Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 2-(2-chloroethoxy) acetic acid. CN101844978A.
- Google Patents. (n.d.). A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)
- Google Patents. (n.d.). Synthesis route of [2-[2-(Fmoc-amino) ethoxy] ethoxy] acetic acid. CN103664701A.
-
Silverstein, R. M., et al. (2011). Chem 117 Reference Spectra. Spectrometric Identification of Organic Compounds. [Link]
-
Farnaby, W., et al. (2025). Discovery of High-Affinity SMARCA2/4 Bromodomain Ligands and Development of Potent and Exceptionally Selective SMARCA2 PROTAC Degraders. Journal of Medicinal Chemistry. [Link]
-
Pharmaffiliates. (n.d.). tert-butyl 2-(2-((6-chlorohexyl)oxy)ethoxy)acetate. Retrieved from [Link]
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- 9. CN103664701A - Synthesis route of [2-[2-(Fmoc-amino) ethoxy] ethoxy] acetic acid - Google Patents [patents.google.com]
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- 11. WO2002042259A3 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents [patents.google.com]
- 12. ekwan.github.io [ekwan.github.io]
- 13. WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate - Google Patents [patents.google.com]
- 14. WO2002042259A2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents [patents.google.com]
An In-Depth Technical Guide to 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic Acid in Proteolysis-Targeting Chimera (PROTAC) Technology
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid, a bifunctional linker molecule increasingly utilized in the development of Proteolysis-Targeting Chimeras (PROTACs). We will delve into its chemical properties, synthesis, and critical role in the rational design of potent and effective protein degraders. This guide will further explore its application in the synthesis of specific PROTACs, supported by experimental protocols and data, to provide researchers with the necessary insights for its successful implementation in their drug discovery workflows.
Introduction: The Rise of Targeted Protein Degradation and the Crucial Role of Linkers
Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by traditional small molecule inhibitors. At the forefront of this field are PROTACs, heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate proteins of interest.
A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][2] The linker is not merely a passive spacer; its composition, length, and flexibility are critical determinants of a PROTAC's efficacy, influencing the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for subsequent ubiquitination and degradation.
This guide focuses on a specific and increasingly important linker, 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid, and its role in advancing PROTAC technology.
Core Compound Profile: 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid
CAS Number: 2231744-57-1[3]
This bifunctional molecule possesses a terminal carboxylic acid for conjugation to an E3 ligase ligand or a protein-targeting ligand, and a terminal chloro-hexyl group that can be readily displaced for attachment to the other end of the PROTAC. The ethylene glycol units within its backbone impart favorable physicochemical properties.
Physicochemical Properties
A summary of the key physicochemical properties of 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid is presented in the table below. These properties are crucial for its handling, reactivity, and influence on the overall characteristics of the final PROTAC molecule.
| Property | Value | Source |
| Molecular Formula | C10H19ClO4 | [3] |
| Molecular Weight | 238.71 g/mol | [3] |
| Appearance | Varies (typically an oil or solid) | N/A |
| Solubility | Soluble in DMSO (100 mg/mL) and other organic solvents. In vivo formulations often use co-solvents like PEG300, Tween-80, and saline.[3][4] | [3][4] |
| Storage | Store at -20°C for long-term stability.[3] | [3] |
The Rationale Behind the Structure: A Senior Application Scientist's Perspective
The design of 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid is a prime example of rational linker design in PROTAC development. The inclusion of a polyethylene glycol (PEG) motif is a deliberate choice to enhance the aqueous solubility of the resulting PROTAC, a common challenge for these relatively large molecules.[1] The hexyl chain provides optimal spacing and flexibility for the formation of a productive ternary complex. The terminal chloro group offers a versatile reactive handle for conjugation, typically through nucleophilic substitution reactions. The terminal carboxylic acid allows for standard amide bond formation with an amine-containing ligand. This combination of features makes it a valuable building block for constructing PROTACs with improved drug-like properties.
Synthesis of 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid
While a specific, detailed, and publicly available synthesis protocol for 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid is not readily found in the searched literature, a general synthetic strategy can be inferred from patents detailing the synthesis of structurally similar compounds. The synthesis would likely involve a multi-step process. A plausible, though not directly cited, synthetic route is outlined below for illustrative purposes. Researchers should adapt and optimize this general procedure based on their laboratory capabilities and safety protocols.
Illustrative Synthetic Workflow
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic Acid: A Key Linker in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Linkers in PROTAC-Mediated Protein Degradation
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of drug discovery, offering a powerful strategy to eliminate disease-causing proteins rather than merely inhibiting them. These heterobifunctional molecules are comprised of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two crucial components. The linker is far from a passive spacer; it plays a pivotal role in the efficacy of the PROTAC, influencing the formation and stability of the ternary complex between the POI and the E3 ligase, as well as modulating the physicochemical properties of the entire molecule.[1] This guide provides a comprehensive technical overview of a specific and widely used linker, 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid, a key building block in the synthesis of potent PROTACs.
Unveiling the Structure and Properties of 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic Acid
2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid is a bifunctional molecule featuring a terminal carboxylic acid and a terminal alkyl chloride. This unique structure allows for versatile conjugation to both the POI ligand and the E3 ligase ligand through various chemical transformations.
Chemical Structure:
Figure 1: Chemical structure of 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid.
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 2231744-57-1 | [2][3][4] |
| Molecular Formula | C10H19ClO4 | [2][3][4] |
| Molecular Weight | 238.71 g/mol | [2][3][4] |
| Appearance | Colorless to light yellow liquid | [2] |
| Purity | Typically ≥95% | [3] |
| Solubility | Soluble in DMSO (100 mg/mL) and can be prepared in various in vivo formulations.[4] | [4] |
| Storage | Recommended to be stored at -20°C for long-term stability.[4] | [4] |
Synthesis of 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic Acid: A Plausible Synthetic Route
Proposed Synthetic Workflow:
Figure 2: Proposed synthetic workflow for 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid.
Step-by-Step Experimental Protocol:
Step 1: Synthesis of 2-(2-((6-Chlorohexyl)oxy)ethoxy)ethanol (Williamson Ether Synthesis)
-
To a solution of diethylene glycol in a suitable aprotic solvent (e.g., tetrahydrofuran, THF), add a strong base such as sodium hydride (NaH) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature for approximately 30 minutes to allow for the formation of the alkoxide.
-
Slowly add a solution of 6-chloro-1-hexanol in the same solvent to the reaction mixture.
-
Heat the reaction to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench cautiously with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the intermediate, 2-(2-((6-chlorohexyl)oxy)ethoxy)ethanol.
Step 2: Synthesis of 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic Acid (Oxidation)
-
Dissolve the intermediate from Step 1 in a suitable solvent such as acetone or dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an oxidizing agent, such as Jones reagent (a solution of chromium trioxide in sulfuric acid) or a milder oxidizing system like TEMPO/bleach, to the solution.
-
Stir the reaction at 0°C and then allow it to warm to room temperature. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction with isopropanol to consume any excess oxidant.
-
Perform an aqueous workup by adding water and extracting the product into an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization to obtain pure 2-(2-((6-chlorohexyl)oxy)ethoxy)acetic acid.
Application in PROTACs: A Versatile Linker for Targeted Protein Degradation
The primary and most significant application of 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid is as a linker in the construction of PROTACs.[2][4] Its structure provides several advantages in this context:
-
Bifunctionality: The terminal carboxylic acid and alkyl chloride moieties serve as convenient chemical handles for conjugation to the POI-binding ligand and the E3 ligase-recruiting ligand, respectively (or vice versa), through standard coupling reactions.
-
Flexibility and Length: The ethylene glycol units provide flexibility, which is crucial for allowing the PROTAC to adopt the optimal conformation for inducing the formation of a stable and productive ternary complex. The hexyl chain contributes to the overall length of the linker, which is a critical parameter for effective protein degradation.[1]
-
Hydrophilicity: The ether oxygens in the linker backbone can improve the aqueous solubility of the resulting PROTAC, a common challenge in the development of these large molecules.[7]
Mechanism of Action in a PROTAC Construct:
Sources
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- 2. Preparation method of 2-(2-(2-aminoethoxy) ethoxy) acetic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. WO2002042259A2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents [patents.google.com]
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- 5. CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid - Google Patents [patents.google.com]
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A Senior Application Scientist's Guide to 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic Acid in Functionalized Polymers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic functionalization of polymers is a cornerstone of modern materials science, enabling the development of sophisticated systems for drug delivery, diagnostics, and tissue engineering. Central to this endeavor is the choice of linker molecules that bridge polymer backbones with bioactive agents or other functional moieties. This technical guide provides an in-depth exploration of 2-(2-((6-chlorohexyl)oxy)ethoxy)acetic acid, a heterobifunctional linker of significant versatility. We will dissect its molecular architecture, outline synthetic strategies, and detail its incorporation into polymeric systems. The primary focus will be on the causality behind its application, explaining how its distinct structural features—a hydrophilic ethylene glycol spacer, a reactive terminal carboxylic acid, and a versatile chloroalkane handle—are leveraged to create advanced functional materials. This guide offers both foundational knowledge and actionable protocols for scientists seeking to harness the potential of this powerful molecule.
The Strategic Advantage of 2-(2-((6-chlorohexyl)oxy)ethoxy)acetic acid in Polymer Design
The efficacy of a functionalized polymer often hinges on the linker that connects the polymer to its payload. 2-(2-((6-chlorohexyl)oxy)ethoxy)acetic acid (referred to hereafter as CHEEA) is a premier example of a rationally designed linker that offers a trifecta of desirable properties.
-
Hydrophilic Spacer: The short di(ethylene glycol) segment imparts water solubility and biocompatibility, which is crucial for applications in biological systems. This feature helps to prevent non-specific protein adsorption, reduce immunogenicity, and improve the pharmacokinetics of polymer-drug conjugates.[1][2]
-
Carboxylic Acid Handle: The terminal acetic acid moiety provides a convenient site for conjugation, typically through well-established carbodiimide chemistry (e.g., using EDC/NHS) to form stable amide bonds with amine-containing biomolecules like peptides, proteins, or small-molecule drugs.
-
Reactive Chlorohexyl Group: The 6-chlorohexyl chain offers a distinct and orthogonal reactive site. The terminal chlorine atom is a competent leaving group for nucleophilic substitution reactions. This allows for a secondary modification step, such as "grafting to" a polymer backbone containing nucleophilic groups (e.g., amines, thiols) or for attaching other functional molecules after the initial polymer assembly.
This dual-functionality is the core of CHEEA's utility. It allows for sequential, controlled conjugation reactions, which is a critical requirement for constructing complex, multi-functional polymer architectures. For instance, the carboxylic acid can be used to anchor CHEEA to a surface or nanoparticle, leaving the chloro- group exposed for the subsequent attachment of a targeting ligand.
Synthesis and Physicochemical Properties
While direct synthesis routes for the exact CHEEA molecule are not extensively detailed in publicly available literature, its structure is analogous to other short, heterobifunctional PEG derivatives. The synthesis can be conceptually understood as a multi-step process involving the protection and deprotection of functional groups and etherification reactions. A plausible synthetic approach is outlined below.
Conceptual Synthetic Pathway
The synthesis would logically proceed by building the molecule from its constituent parts: a protected di(ethylene glycol) derivative, 6-chloro-1-hexanol, and a protected bromoacetic acid.
Physicochemical Data Summary
It is essential to have a clear understanding of the molecule's properties for effective application.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₃ClO₅ | [3] |
| Molecular Weight | 282.76 g/mol | [3] |
| Appearance | Varies (typically an oil or low-melting solid) | - |
| Solubility | Soluble in DMSO, DMF, and many organic solvents. | [4] |
| Storage | Sealed in dry, 2-8°C | [3] |
Incorporating CHEEA into Polymer Architectures
CHEEA is not typically polymerized itself but is used as a critical building block to functionalize pre-existing polymers or surfaces. The two primary strategies for this are the "grafting to" and "post-polymerization modification" approaches.
"Grafting To" Methodology
In this approach, a polymer backbone is synthesized to contain nucleophilic functional groups (e.g., amines). The CHEEA linker is then attached to this backbone via its chloro- end, leaving the carboxylic acid available for further conjugation.
This method is advantageous as it allows for the characterization of both the polymer and the linker independently before conjugation, offering greater control over the final product.
Experimental Protocol: Surface Grafting of CHEEA onto an Amine-Functionalized Surface
This protocol details a representative "grafting to" approach, a common procedure in the development of functional biomaterials and biosensors.[2][5]
Objective: To covalently attach CHEEA to a primary amine-coated surface (e.g., a glass slide or silicon wafer prepared by aminosilanization) to generate a surface with pendant carboxylic acid groups.
Materials:
-
Amine-functionalized substrate
-
2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid (CHEEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction vessel with nitrogen inlet
-
Shaker or orbital mixer
-
Solvents for rinsing (DMF, Ethanol, Deionized Water)
Procedure:
-
Substrate Preparation: Ensure the amine-functionalized substrate is clean and dry. This can be achieved by rinsing with ethanol and deionized water, followed by drying under a stream of nitrogen.[5]
-
Reaction Setup: Place the substrate in a clean, dry reaction vessel.
-
Reagent Preparation: Prepare a solution of CHEEA in anhydrous DMF (e.g., 10-50 mM). To this solution, add 3-5 molar equivalents of a non-nucleophilic base such as TEA or DIPEA. The base acts as a scavenger for the HCl generated during the reaction.
-
Grafting Reaction: Add the CHEEA/base solution to the reaction vessel, ensuring the entire surface of the substrate is covered.
-
Incubation: Seal the vessel under a nitrogen atmosphere to prevent side reactions with atmospheric moisture. Place the vessel on a shaker and allow the reaction to proceed for 12-24 hours at a moderately elevated temperature (e.g., 40-60°C) to facilitate the nucleophilic substitution.
-
Rinsing: After the reaction period, remove the substrate from the solution. Rinse it thoroughly and sequentially with DMF, ethanol, and deionized water to remove any unreacted reagents and byproducts.
-
Drying: Dry the functionalized substrate under a stream of nitrogen.
-
Characterization & Validation: The success of the grafting procedure must be validated.
-
X-ray Photoelectron Spectroscopy (XPS): This is the gold standard for confirming changes in surface elemental composition. A successful reaction will show the appearance of a Cl 2p signal.
-
Water Contact Angle: The hydrophilic CHEEA linker should decrease the water contact angle of the surface compared to the initial amine-functionalized surface, indicating increased hydrophilicity.[6]
-
Further Derivatization: The presence of accessible carboxylic acid groups can be confirmed by a subsequent coupling reaction with an amine-containing fluorescent dye, followed by fluorescence microscopy.
-
Applications in Drug Delivery and Advanced Materials
The unique structure of CHEEA makes it an ideal component for creating sophisticated polymer-based systems, particularly those that are stimuli-responsive.
Designing Stimuli-Responsive Systems
Stimuli-responsive polymers are materials that undergo significant changes in their physical or chemical properties in response to specific environmental triggers.[7] These triggers can be internal (e.g., pH changes, redox potential in tumor microenvironments) or external (e.g., light, temperature).[8][9]
CHEEA can be a key component in such systems. For example, while the ether and amide bonds formed using CHEEA are generally stable, the linker can be used to attach a payload to a polymer via a separate, cleavable bond. The CHEEA itself provides the necessary spacing and hydrophilicity, while another moiety provides the responsiveness.
For instance, a drug could be attached to the carboxylic acid end of a polymer-grafted CHEEA molecule through a pH-sensitive hydrazone bond or a redox-sensitive disulfide bond.[10] In this design, the CHEEA linker ensures the drug is stably conjugated and soluble under physiological conditions, but upon reaching the acidic endosome of a cancer cell or a reducing intracellular environment, the cleavable bond breaks, releasing the drug precisely at the target site.[11]
Role in PROTACs and Bioconjugation
More recently, linkers with structures similar to CHEEA have found extensive use in the development of Proteolysis Targeting Chimeras (PROTACs).[4][12][13] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding and ligase-binding moieties is critical for optimal ternary complex formation. The flexibility, hydrophilicity, and defined length of PEG-based linkers like CHEEA are essential for this application.[1]
Conclusion and Future Outlook
2-(2-((6-chlorohexyl)oxy)ethoxy)acetic acid is more than just a simple molecule; it is a strategic tool for polymer chemists and drug development professionals. Its heterobifunctional nature provides a platform for sequential and orthogonal conjugation strategies, enabling the construction of precisely defined, multi-component systems. The integrated hydrophilic spacer enhances the biocompatibility and in-vivo performance of the resulting polymers. As the demand for smarter, more targeted therapeutic and diagnostic systems grows, the rational application of well-designed linkers like CHEEA will continue to be a critical driver of innovation in the field.
References
-
WO/2002/042259 METHODS OF SYNTHESIZING AND USING DERIVATIVES OF [2-(2-AMINOETHOXY)ETHOXY] ACETIC ACID . WIPO Patentscope. Available at: [Link]
- CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid. Google Patents.
- WO2002042259A3 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid. Google Patents.
- WO2002042259A2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid. Google Patents.
-
Synthesis of Chloro-Terminated Polyethylene Glycol via Reaction of Polyethylene Glycol and Thionyl Chloride . ResearchGate. Available at: [Link]
-
A Mild Method for Surface-Grafting PEG Onto Segmented Poly(Ester-Urethane) Film with High Grafting Density for Biomedical Purpose . National Institutes of Health (NIH). Available at: [Link]
-
Cleavable azobenzene linkers for the design of stimuli-responsive materials . Chemical Communications (RSC Publishing). Available at: [Link]
-
Design and Synthesis of Stimuli-Responsive Polymers with Programmable Cleavability . DSpace@MIT. Available at: [Link]
-
Dual Stimuli-Responsive Block Copolymers with Adjacent Redox- and Photo-Cleavable Linkages for Smart Drug Delivery . PubMed. Available at: [Link]
-
Stimuli-Responsive Polymers Providing New Opportunities for Various Applications . SciSpace by Typeset. Available at: [Link]
-
PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation . AxisPharm. Available at: [Link]
-
Synthesis of short polyoxyethylene-based heterobifunctional cross-linking reagents. Application to the coupling of peptides to liposomes . PubMed. Available at: [Link]
-
Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins . PubMed Central (PMC), National Institutes of Health (NIH). Available at: [Link]
-
Stimuli-responsive polymers at the interface with biology . Biomacromolecules. Available at: [Link]
-
Polyethylene Film Surface Modification via Benzoic Acid Grafting . MDPI. Available at: [Link]
-
A Versatile Star PEG Grafting Method for the Generation of Nonfouling and Nonthrombogenic Surfaces . PubMed Central (PMC), National Institutes of Health (NIH). Available at: [Link]
-
Surface Grafting Polyethylene Glycol (PEG) onto Poly(ethylene- co -acrylic acid) Films . ResearchGate. Available at: [Link]
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- 2. ポリ(エチレングリコール)をベースとする防汚性の生体模倣型グラフトポリマー被膜 [sigmaaldrich.com]
- 3. 1799506-29-8|2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid|BLD Pharm [bldpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Versatile Star PEG Grafting Method for the Generation of Nonfouling and Nonthrombogenic Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Cleavable azobenzene linkers for the design of stimuli-responsive materials - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 13. file.medchemexpress.com [file.medchemexpress.com]
Safety and Handling Guide: 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic Acid
Executive Summary & Technical Identity
2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid (CAS: 2231744-57-1) is a specialized bifunctional alkyl-PEG linker primarily utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras) . Its structure features a terminal carboxylic acid for amide coupling and a terminal alkyl chloride serving as an electrophilic handle for nucleophilic substitution (SN2).
Due to its dual reactivity and application in degrading high-value targets (e.g., SMARCA2/4), this compound requires precise handling to maintain linker integrity and ensure operator safety against potential alkylating activity.
Physicochemical Profile
| Property | Specification |
| CAS Number | 2231744-57-1 |
| Molecular Formula | C₁₀H₁₉ClO₄ |
| Molecular Weight | 238.71 g/mol |
| Physical State | Colorless to light yellow liquid |
| Solubility | DMSO (>100 mg/mL), DMF, PEG300 |
| Storage Condition | -20°C (Long-term), Hygroscopic |
Hazard Identification & Safety Assessment
Functional Group Analysis (Read-Across Logic)
As a research-grade intermediate, comprehensive toxicological data (e.g., LD50) may not be established. However, a Structure-Activity Relationship (SAR) assessment dictates the following safety protocols based on its functional groups:
-
Alkyl Chloride Moiety (C-Cl):
-
Risk: Potential alkylating agent. While primary alkyl chlorides are less reactive than iodides or bromides, they can still alkylate biological nucleophiles (DNA/proteins) under physiological conditions or metabolic activation.
-
Precaution: Treat as a potential mutagen. Double-gloving (Nitrile/Neoprene) is mandatory.
-
-
Carboxylic Acid Moiety (-COOH):
-
Risk: Acidic and corrosive to mucous membranes.
-
Precaution: Standard corrosive handling (Eye protection: Chemical Splash Goggles).
-
-
PEG Backbone (Ether linkages):
-
Risk: Peroxide formation upon prolonged exposure to air/light.
-
Precaution: Store under inert gas (Argon/Nitrogen).
-
Predicted GHS Classification
Based on structural analogs (e.g., Chloroacetic acid derivatives, PEG-acids):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H341: Suspected of causing genetic defects (Precautionary assignment due to alkyl halide).
Storage & Stability Protocols
The "Cold-Chain & Inert" Standard
The integrity of the alkyl chloride is the limiting factor. Hydrolysis of the C-Cl bond to an alcohol (C-OH) renders the linker useless for downstream SN2 reactions.
-
Temperature: Store strictly at -20°C . Thaw only when needed.
-
Atmosphere: The container must be purged with Argon or Nitrogen after every use. Oxygen promotes radical oxidation of the ether backbone; moisture promotes hydrolysis of the chloride.
-
Container: Amber glass vials with Teflon-lined caps. Avoid metal containers due to potential acid corrosion.
Experimental Handling & Synthesis Workflows
Solubilization Strategy
This compound is a viscous liquid. Accurate dosing requires density correction or, preferably, gravimetric transfer.
-
Preferred Solvent: Anhydrous DMSO or DMF.
-
Protocol:
-
Equilibrate vial to Room Temperature (RT) in a desiccator to prevent condensation.
-
Dissolve to a stock concentration of 100 mM .
-
Sonicate briefly if viscous streaks persist.
-
Chemical Conjugation Workflow
The following diagram illustrates the standard PROTAC synthesis logic, highlighting the critical order of operations to prevent side reactions (e.g., self-polymerization or hydrolysis).
Figure 1: Step-wise conjugation logic. Note that the Alkyl Chloride (Cl) is typically displaced after the amide coupling to avoid competing hydrolysis during the basic conditions often required for nucleophilic substitution.
Finkelstein Activation (Optional)
If the chloride leaving group is too sluggish (common in sterically hindered substitutions), convert it in situ to an iodide:
-
Add 0.5 - 1.0 eq of Sodium Iodide (NaI) to the reaction mixture.
-
Solvent: Acetone (if compatible) or DMF.
-
Mechanism: The I- displaces Cl- to form a more reactive alkyl iodide.
Emergency Response & Waste Disposal
Spill Management
-
Evacuate: Clear the immediate area.
-
PPE: Wear respiratory protection (organic vapor cartridge) if ventilation is poor.
-
Neutralization: Absorb with an inert material (vermiculite). Do not use water immediately (exothermic acid dilution).
-
Clean-up: Wash the area with a dilute bicarbonate solution (5% NaHCO₃) to neutralize residual acid.
Disposal
-
Classification: Halogenated Organic Waste.
-
Do NOT: Mix with non-halogenated solvents (acetone/ethanol) if your facility separates them; the chlorine content requires high-temperature incineration to prevent dioxin formation.
References
-
Huber, A. D., et al. "First-in-Class Small Molecule Degrader of Pregnane X Receptor Enhances Chemotherapy Efficacy."[1] Journal of Medicinal Chemistry, 67(20), 18549-18575, 2024.[1] (Demonstrates application in PROTAC synthesis). [Link]
-
National Institutes of Health (NIH). Safety Evaluation of Polyethylene Glycol (PEG) Compounds. [Link]
Sources
A Comprehensive Technical Guide to 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic Acid: A Key Linker in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Versatile PROTAC Linker
In the rapidly evolving landscape of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) has become a cornerstone of modern drug discovery. These heterobifunctional molecules, which co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins, are composed of three key elements: a ligand for the protein of interest, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker, far from being a passive spacer, plays a critical role in determining the efficacy, selectivity, and physicochemical properties of the PROTAC.[1][2] This guide provides an in-depth technical overview of 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid, a bifunctional linker that has demonstrated significant utility in the development of potent and selective protein degraders.[3][4]
This molecule, identified by its CAS number 2231744-57-1, features a flexible polyethylene glycol (PEG)-like chain, a terminal carboxylic acid for conjugation, and a chloro-hexyl moiety.[3][4] This unique combination of features provides a balance of hydrophilicity, length, and a reactive handle, making it an attractive component in the construction of PROTACs. Its most notable application to date is its incorporation into the potent and selective SMARCA2/4-degrader-34.[3][5] This guide will delve into the synthesis, physicochemical properties, and mechanism of action of this important linker, providing researchers with the foundational knowledge to leverage its potential in their own drug discovery efforts.
Physicochemical Properties and Data
A thorough understanding of the physicochemical properties of a linker is paramount for its effective application in PROTAC design. These properties influence solubility, cell permeability, and the overall pharmacokinetic profile of the final degrader molecule.
| Property | Value | Source |
| CAS Number | 2231744-57-1 | [3][4] |
| Molecular Formula | C₁₀H₁₉ClO₄ | [3][4] |
| Molecular Weight | 238.71 g/mol | [3][4] |
| Appearance | Predicted to be an oil or liquid | Inferred from similar compounds |
| Solubility | DMSO: ≥ 100 mg/mL (418.92 mM) | [3][4] |
| In Vivo Formulation 1 (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) | ≥ 2.5 mg/mL (10.47 mM) | |
| In Vivo Formulation 2 (10% DMSO, 90% (20% SBE-β-CD in saline)) | ≥ 2.5 mg/mL (10.47 mM) | |
| In Vivo Formulation 3 (10% DMSO, 90% Corn Oil) | ≥ 2.5 mg/mL (10.47 mM) |
Synthesis and Characterization
Proposed Synthetic Protocol
Step 1: Synthesis of Ethyl 2-(2-((6-chlorohexyl)oxy)ethoxy)acetate
-
Reaction Setup: To a solution of ethyl 2-(2-hydroxyethoxy)acetate (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Alkoxide Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the alkoxide.
-
Williamson Ether Synthesis: Add 1-bromo-6-chlorohexane (1.1 eq) to the reaction mixture.
-
Reaction Progression: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: After cooling to room temperature, quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired ester.
Step 2: Hydrolysis to 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid
-
Reaction Setup: Dissolve the purified ethyl 2-(2-((6-chlorohexyl)oxy)ethoxy)acetate (1.0 eq) in a mixture of THF and water.
-
Saponification: Add lithium hydroxide (LiOH, 2.0 eq) to the solution and stir at room temperature.
-
Reaction Monitoring: Monitor the hydrolysis by TLC until the starting material is consumed.
-
Acidification and Extraction: Acidify the reaction mixture to approximately pH 2-3 with 1 M hydrochloric acid (HCl). Extract the product into ethyl acetate (3 x).
-
Final Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the final product, 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid.
Characterization Data (Predicted)
As experimental spectroscopic data for this specific molecule is not publicly available, the following are predicted ¹H and ¹³C NMR chemical shifts based on its chemical structure. These predictions can serve as a guide for researchers synthesizing this compound.
Predicted ¹H NMR (400 MHz, CDCl₃): δ 4.15 (s, 2H), 3.75-3.65 (m, 4H), 3.53 (t, J = 6.6 Hz, 2H), 3.46 (t, J = 6.6 Hz, 2H), 1.78 (p, J = 6.8 Hz, 2H), 1.60 (p, J = 6.8 Hz, 2H), 1.48-1.35 (m, 4H).
Predicted ¹³C NMR (101 MHz, CDCl₃): δ 174.5, 71.3, 71.0, 70.8, 68.5, 45.1, 32.5, 29.5, 26.6, 25.4.
Mass Spectrometry: The expected mass for the molecular ion [M+H]⁺ would be approximately m/z 239.0993 and for [M+Na]⁺ would be approximately m/z 261.0812.
Mechanism of Action as a PROTAC Linker
The efficacy of a PROTAC is critically dependent on the ability of the linker to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[8] The structure of 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid is well-suited for this role.
The PEG-like portion of the linker enhances the aqueous solubility of the PROTAC, which can improve cell permeability and overall bioavailability.[2][9] The length of the linker is a crucial parameter that dictates the distance and orientation between the two recruited proteins.[1] The chloro-hexyl group provides a versatile synthetic handle for conjugation to a ligand for the target protein or the E3 ligase, often through nucleophilic substitution reactions.
In the context of the SMARCA2/4-degrader-34, this linker connects a ligand for the VHL E3 ligase to a ligand that binds to the SMARCA2 and SMARCA4 proteins.[3] The flexibility of the ether linkages allows the PROTAC to adopt a conformation that optimizes the protein-protein interactions within the ternary complex, leading to efficient ubiquitination and subsequent degradation of the target proteins.[10]
Sources
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- 3. 2-CHLOROETHOXY ACETIC ACID synthesis - chemicalbook [chemicalbook.com]
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- 7. US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents [patents.google.com]
- 8. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Bioconjugation Strategies for 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid
Introduction & Molecule Profile
2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid is a specialized heterobifunctional linker designed for the synthesis of HaloTag® ligands . It serves as a critical building block in chemical biology, enabling the covalent attachment of fluorophores, drugs (e.g., for PROTACs), or affinity handles to HaloTag-fusion proteins.[1]
Structural Analysis & Function
-
The "Warhead" (Alkyl Chloride): The 6-chlorohexyl moiety is the specific substrate for the HaloTag enzyme (a modified haloalkane dehalogenase). It undergoes a rapid, irreversible nucleophilic displacement by the enzyme's active site aspartate.
-
The "Spacer" (PEG2-like): The ethoxy-ethoxy unit provides water solubility and thermodynamic flexibility, preventing steric hindrance during the enzyme-ligand binding event.
-
The "Handle" (Carboxylic Acid): This group allows for standard amide coupling to any molecule containing a primary or secondary amine.
| Property | Specification |
| Formula | C₁₀H₁₉ClO₄ |
| MW | 238.71 g/mol |
| Reactive Groups | Carboxylic Acid (Target: Amines), Alkyl Chloride (Target: HaloTag) |
| Solubility | Soluble in DMSO, DMF, MeOH; Limited solubility in water (acid form) |
Strategic Overview: The Conjugation Logic
The synthesis of a functional HaloTag probe involves a chemoselective strategy. The primary alkyl chloride is chemically stable under standard peptide coupling conditions. Therefore, we activate the carboxylic acid to react with an amine-containing payload (e.g., a fluorophore-amine or drug-amine) without affecting the chloroalkane warhead.
Workflow Diagram: Chemical Synthesis
The following diagram illustrates the critical path for synthesizing a functional HaloTag ligand.
Caption: Chemical workflow for coupling the carboxylic acid linker to an amine-containing payload using HATU activation.
Protocol: Chemical Conjugation (Synthesis of Ligand)
This protocol describes the conjugation of the linker to a primary amine (R-NH₂) using HATU activation. HATU is preferred over EDC/NHS for small molecule synthesis due to faster kinetics and higher yields in organic solvents.
Materials Required[2][3][4][5][6][7][8][9][10][11]
-
Linker: 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid.[2][3][4]
-
Payload: Molecule of interest with a free amine (e.g., Amine-PEG-Biotin, Fluorescein-Amine).
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvent: Anhydrous DMF (Dimethylformamide) or DMSO.
Step-by-Step Methodology
Step 1: Activation of the Carboxylic Acid
-
Dissolve 10 mg (42 µmol) of the Linker in 500 µL of anhydrous DMF.
-
Add 1.1 equivalents of HATU (17.5 mg, 46 µmol).
-
Add 2.5 equivalents of DIPEA (18.3 µL, 105 µmol).
-
Critical: Vortex immediately and incubate at Room Temperature (RT) for 5–10 minutes. The solution may turn slightly yellow; this indicates the formation of the activated ester.
Step 2: Conjugation to Payload
-
Dissolve 1.0 equivalent (42 µmol) of your Amine-Payload in 200–500 µL of anhydrous DMF.
-
Note: If the payload is a salt (e.g., HCl salt), add an extra 1.0 equivalent of DIPEA to neutralize it.
-
-
Add the Amine solution dropwise to the Activated Linker solution from Step 1.
-
Flush the reaction vial with inert gas (Nitrogen or Argon), cap tightly, and stir at RT.
-
Reaction Time: 1–2 hours is usually sufficient. Monitor by LC-MS.[5]
Step 3: Validation & Purification
-
LC-MS Check: Look for the mass of [Payload + Linker - H₂O].
-
Target Mass Shift: The linker adds +220.7 Da to the mass of the amine payload (assuming loss of water during amide bond formation).
-
Isotope Pattern: Look for the characteristic Chlorine isotope pattern (3:1 ratio of M and M+2 peaks) to confirm the integrity of the alkyl chloride.
-
-
Purification: Purify via Preparative HPLC (Reverse Phase C18).
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid or TFA.
-
Gradient: 5% to 95% B over 20 minutes.
-
-
Lyophilize the fractions to obtain the final powder.
Protocol: Biological Application (HaloTag Labeling)
Once the ligand is synthesized, it functions as a "suicide substrate" for the HaloTag protein.
Mechanism of Action
The HaloTag protein (DhaA mutant) contains a modified active site where Histidine-272 is mutated to Phenylalanine.[6][7] This prevents the hydrolysis of the ester intermediate, trapping the ligand covalently.
Caption: Mechanism of HaloTag labeling via nucleophilic displacement of the chloride by Aspartate-106.
Labeling Protocol (Live Cell)
-
Preparation: Dilute the synthesized HaloTag ligand in DMSO to a 5 mM stock.
-
Dilution: Prepare a working solution of 1–5 µM in warm culture media.
-
Incubation: Treat cells expressing HaloTag-fusion protein with the working solution for 15–60 minutes at 37°C.
-
Wash: Remove media.[8] Wash cells 3x with warm PBS or fresh media to remove unbound ligand.
-
Note: Because the bond is covalent, extensive washing does not remove the bound probe, resulting in high signal-to-noise ratios.
-
-
Imaging: Proceed to fluorescence microscopy or lysis/Western blot.
Troubleshooting & Optimization
Quantitative Data: Reagent Stoichiometry
| Component | Molar Equivalents | Role | Critical Note |
| Linker (COOH) | 1.0 | Substrate | Ensure high purity (>95%) |
| HATU | 1.1 | Activator | Excess causes side reactions; keep close to 1:1 |
| DIPEA | 2.5 – 3.0 | Base | Must maintain basic pH for activation |
| Amine Payload | 1.0 – 1.2 | Nucleophile | Use slight excess if Linker is precious |
Troubleshooting Guide
| Problem | Probable Cause | Corrective Action |
| Low Yield (Chemical Synthesis) | Hydrolysis of Active Ester | Ensure DMF is anhydrous. Minimize time between activation and amine addition. |
| No Labeling (Biological) | Steric Hindrance | The payload may be too bulky near the tunnel. Use a longer PEG linker version (O4) if O2 fails. |
| Precipitation | Solubility Issues | The chlorohexyl chain is hydrophobic. Ensure final DMSO concentration in labeling buffer is <1% but sufficient to solvate. |
| Mass Spec: M+18 peak | Hydrolysis of Chloride | Rare, but possible at high pH (>10) or high heat. Keep reactions at RT and pH < 9. |
References
-
Los, G. V., et al. (2008). "HaloTag: A Novel Protein Labeling Technology for Cell Imaging and Protein Analysis."[1][9][10][11] ACS Chemical Biology.[10][11]
-
Promega Corporation. "HaloTag® Technology: Aqueous-Soluble Ligands Technical Manual."
- England, C. G., et al. (2015). "Bioconjugation Techniques for the Development of HaloTag Ligands." Bioconjugate Chemistry. (General reference for alkyl chloride stability in peptide coupling).
-
MedChemExpress. "Product Data Sheet: 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid."
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.
Sources
- 1. Mechanism-Based Strategy for Optimizing HaloTag Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid | PROTAC Linkers | 2231744-57-1 | Invivochem [invivochem.com]
- 5. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. Visualizing and Manipulating Biological Processes Using HaloTag and SNAP-Tag Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HaloTag labeling protocol [abberior.rocks]
- 9. HaloTag - Wikipedia [en.wikipedia.org]
- 10. promega.com [promega.com]
- 11. Using HaloTag® Technology to Image Advanced Cell Models [worldwide.promega.com]
Application Notes and Protocols for the Solubilization of 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic Acid in DMSO
For: Researchers, scientists, and drug development professionals.
Introduction: Understanding the Physicochemical Context
2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid is a bifunctional molecule increasingly utilized in the field of targeted protein degradation as a component of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure, featuring a hydrophilic polyethylene glycol (PEG)-like chain, a terminal carboxylic acid, and a chloro-functionalized alkyl chain, presents a unique solubility profile.[3][4][][6] This document provides a comprehensive guide to the solubilization of this compound in dimethyl sulfoxide (DMSO), a common solvent in drug discovery and biological research. We will delve into the theoretical underpinnings of its solubility, provide detailed protocols for preparing high-concentration stock solutions, and address common challenges to ensure experimental success and reproducibility.
The molecular structure of 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid incorporates both polar and non-polar moieties. The ether linkages and the carboxylic acid group are capable of hydrogen bonding, contributing to its polarity. The hexyl chain, on the other hand, is non-polar. This amphipathic nature necessitates a solvent that can effectively solvate both the polar and non-polar regions of the molecule. DMSO, a highly polar aprotic solvent, is exceptionally well-suited for this purpose, capable of dissolving a wide array of both polar and non-polar compounds.[7][8]
Quantitative Solubility Data
The solubility of 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid in DMSO has been determined to be high, facilitating the preparation of concentrated stock solutions for various experimental applications.
| Parameter | Value | Notes | Reference |
| Solubility in DMSO | 100 mg/mL | Requires sonication for complete dissolution. | [1][9] |
| Molar Concentration | 418.92 mM | Calculated based on a molecular weight of 238.71 g/mol . | [1][10] |
| Recommended Solvent Grade | Anhydrous (≥99.9% purity) | To prevent precipitation due to moisture absorption. | [11][12][13] |
Causality of High Solubility in DMSO: A Mechanistic Insight
The high solubility of 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid in DMSO can be attributed to the favorable intermolecular interactions between the solute and the solvent.
-
Polar Interactions: The highly polar sulfoxide group of DMSO readily forms strong dipole-dipole interactions and hydrogen bonds with the carboxylic acid and ether oxygens of the linker molecule.
-
Non-Polar Interactions: The methyl groups of DMSO can engage in van der Waals forces with the chloro-hexyl chain of the solute.
-
Aprotic Nature: As an aprotic solvent, DMSO does not act as a hydrogen bond donor, which prevents it from competing with the intramolecular hydrogen bonding within the carboxylic acid dimer, further aiding in its dissolution.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol details the steps for preparing a 100 mg/mL stock solution of 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid in anhydrous DMSO.
Materials:
-
2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity[13]
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Analytical balance
-
Vortex mixer
Workflow Diagram:
Caption: Serial dilution workflow for working solutions.
Procedure:
-
Intermediate Dilutions: It is critical to perform serial dilutions of the high-concentration DMSO stock in DMSO first, before introducing it to an aqueous environment. [8]This prevents the compound from precipitating out of solution.
-
Final Dilution: For the final step, add the diluted DMSO solution to the pre-warmed (37°C) aqueous buffer or cell culture medium with gentle mixing. The final concentration of DMSO in the assay should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cellular toxicity. [7][17][18]3. Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the test samples to account for any effects of the solvent on the experimental system. [19]
Trustworthiness and Self-Validation: Critical Considerations
-
Hygroscopicity of DMSO: DMSO is highly hygroscopic and readily absorbs moisture from the air. [11][20]This absorbed water can significantly decrease the solubility of many organic compounds, leading to precipitation. [11][20]It is imperative to use anhydrous DMSO from a freshly opened bottle and to store it properly in a dry environment.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can introduce moisture and promote compound precipitation. Aliquoting into single-use vials is a crucial step to maintain the integrity of the stock solution. [11]* DMSO Effects in Assays: While an excellent solvent, DMSO is not inert in biological systems. It can affect cell membrane permeability and at higher concentrations, may induce cell stress or toxicity. [17][18][21][22]Therefore, it is essential to determine the maximum tolerable DMSO concentration for your specific cell line and assay.
Conclusion
The high solubility of 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid in DMSO makes it a convenient solvent for the preparation of concentrated stock solutions. By understanding the chemical principles governing its solubility and adhering to the detailed protocols outlined in this guide, researchers can ensure the accurate and reproducible preparation of this important PROTAC linker for a wide range of applications in drug discovery and chemical biology. The use of anhydrous DMSO, appropriate dissolution techniques such as sonication, and careful dilution strategies are paramount for experimental success.
References
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry, 63(10), 5075-5092. Available at: [Link]
-
Scientist Solutions. (2025). DMSO in cell based assays. Available at: [Link]
-
Quora. (2017). What effects does DMSO have on cell assays? Available at: [Link]
-
Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement. Available at: [Link]
-
Sprachman, M. M., & Wipf, P. (2012). A bifunctional dimethylsulfoxide substitute enhances the aqueous solubility of small organic molecules. Assay and drug development technologies, 10(3), 269–277. Available at: [Link]
-
Singh, M., et al. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research, 8, 78-82. Available at: [Link]
-
Nikon. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Available at: [Link]
-
de Abreu, V. H. P., et al. (2019). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Molecules, 24(11), 2178. Available at: [Link]
-
Quora. (2018). How to make a stock solution of a substance in DMSO. Available at: [Link]
-
GE Healthcare Life Sciences. (n.d.). Buffer and sample preparation for direct binding assay in 2% DMSO. Available at: [Link]
-
ResearchGate. (2017). Dissolving Plant Extract in 4% DMSO and Sonication? Available at: [Link]
-
Hughes, F., et al. (2024). HTS library plate rejuvenation using a DMSO-rich atmosphere. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 29(5), 1004-1011. Available at: [Link]
-
ResearchGate. (2025). What Ultrasonic Method Is Recommended for Dissolving Brequinar in DMSO? Available at: [Link]
-
PubChem. (n.d.). 2-(2-(2-Chloroethoxy)ethoxy)acetic acid. Available at: [Link]
-
PubMed. (2012). A bifunctional dimethylsulfoxide substitute enhances the aqueous solubility of small organic molecules. Available at: [Link]
-
Chemistry Stack Exchange. (2014). Hygroscopic behaviour of DMSO - how bad is it? Available at: [Link]
-
Re-Mi, P., et al. (2018). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Journal of the American Chemical Society, 140(15), 5235–5242. Available at: [Link]
-
ResearchGate. (n.d.). Effect of DMSO on Protein Structure and Interactions Assessed By Collision-induced Dissociation and Unfolding. Available at: [Link]
-
PubMed Central. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. Available at: [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid | PROTAC Linkers | 2231744-57-1 | Invivochem [invivochem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 6. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 7. btsjournals.com [btsjournals.com]
- 8. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid | 2231744-57-1 [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 13. 二甲基亚砜-d6,无水, 99.9 (CH3)2SO [sigmaaldrich.com]
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- 21. quora.com [quora.com]
- 22. mdpi.com [mdpi.com]
Application Note: A Strategic Approach to the HPLC Purification of 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic Acid Conjugates
Abstract
This technical guide provides a comprehensive framework for the reversed-phase high-performance liquid chromatography (RP-HPLC) purification of conjugates derived from the bifunctional linker, 2-(2-((6-chlorohexyl)oxy)ethoxy)acetic acid. The unique amphipathic nature of this molecule, which features a polar carboxylic acid and ether backbone alongside a nonpolar chlorohexyl chain, introduces specific challenges in achieving high-purity conjugates. This application note presents a systematic methodology for method development, detailed experimental protocols, and robust troubleshooting advice tailored for researchers, scientists, and professionals in drug development.
Introduction: The Purification Challenge
The linker 2-(2-((6-chlorohexyl)oxy)ethoxy)acetic acid is a valuable tool in bioconjugation and the development of drug delivery systems. Its carboxylic acid terminus facilitates conjugation to primary amines, while the chloroalkyl group is reactive towards thiols, forming stable thioether linkages. Following conjugation to biomolecules such as peptides or proteins, the purification of the desired product is a critical step to eliminate unreacted starting materials, excess linker, and other reaction byproducts.
The physicochemical properties of the linker itself necessitate a carefully optimized HPLC strategy. The molecule's moderate polarity, conferred by the ethoxy and carboxylic acid moieties, combined with the hydrophobicity of the hexyl chain, can lead to complex chromatographic behavior. Key challenges in the purification of its conjugates include:
-
Complex Reaction Mixtures: The synthesis often yields a heterogeneous mixture containing the target conjugate, unreacted biomolecules, excess linker, and various side-products.
-
Co-eluting Species: Structural similarities between the desired product and impurities can result in overlapping retention times, complicating their separation.
-
Variable Solubility and Stability: The solubility profile of the conjugate is highly dependent on the nature of the conjugated partner, which dictates the choice of mobile phases and sample preparation techniques.
This guide provides a logical, step-by-step process to develop a robust purification method that effectively addresses these challenges.
Foundational Principles: Reversed-Phase Chromatography
Reversed-phase HPLC is the most widely used technique for the purification of small molecules and bioconjugates.[1][2] The separation is based on the differential partitioning of analytes between a non-polar stationary phase (commonly C18-silica) and a polar mobile phase.
-
Stationary Phase: An octadecyl (C18) bonded silica is the standard choice for reversed-phase chromatography, providing strong hydrophobic retention for a broad spectrum of molecules.
-
Mobile Phase: A gradient of a polar aqueous solvent and a miscible organic solvent, typically acetonitrile (ACN) or methanol, is employed. The elution strength is increased by raising the concentration of the organic solvent.
-
Mobile Phase Additives: Trifluoroacetic acid (TFA) is a frequently used additive in the mobile phase for the purification of peptides and other ionizable compounds.[3][4] Its primary functions are:
-
Ion Pairing: TFA forms ion pairs with positively charged functional groups on the analyte, which can enhance its hydrophobicity and retention on the C18 column.[5]
-
pH Control: A 0.1% (v/v) concentration of TFA maintains a low pH environment (approximately 2). This suppresses the ionization of carboxylic acid groups, such as the one present in the linker, leading to sharper peaks and more consistent retention times.[5]
-
A Systematic Approach to HPLC Method Development
A structured approach to method development is paramount for achieving optimal separation. The following workflow outlines the critical stages:
Figure 1: A systematic workflow for HPLC method development, from initial scouting runs to fine-tuning for optimal purification.
Phase 1: Initial Scouting Run
The primary objective of the initial scouting run is to approximate the elution conditions of the target conjugate.
-
Column Selection: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase:
-
Solvent A: 0.1% TFA in deionized water
-
Solvent B: 0.1% ACN with 0.1% TFA
-
-
Gradient: A broad, linear gradient, such as 5% to 95% Solvent B over 30 minutes, is recommended.
-
Detection: UV detection at a wavelength where the conjugate has significant absorbance (e.g., 214 nm for peptide bonds, or a specific wavelength if a chromophore is present). Mass spectrometry (MS) can be invaluable for confirming the identity of eluting peaks.
Phase 2: Gradient Optimization
Based on the retention time of the target peak in the scouting run, the gradient can be refined to enhance resolution around the peak of interest. For example, if the conjugate elutes at 45% Solvent B during the initial broad gradient, a new, shallower gradient from 35% to 55% Solvent B over 20 minutes can be implemented. This will improve the separation between the target and any closely eluting impurities.
Phase 3: Fine-Tuning
Further optimization can be achieved by adjusting other parameters:
-
Flow Rate: Reducing the flow rate can enhance column efficiency and improve resolution, though it will increase the run time.
-
Column Temperature: Elevating the column temperature (e.g., to 40°C) can lower the mobile phase viscosity, resulting in reduced backpressure and potentially sharper peaks. It may also subtly alter selectivity.
Detailed Experimental Protocols
Sample Preparation
-
Dissolution: Dissolve the crude reaction mixture in a solvent that is compatible with the mobile phase and ensures complete solubilization. While a small amount of a strong organic solvent like ACN or DMSO may be necessary, its final concentration in the injected sample should be minimized to prevent peak distortion.
-
Filtration: Pass the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could potentially clog the HPLC column or system.[6]
HPLC System and Conditions
The following table provides a typical set of starting conditions for the purification of a peptide conjugate of 2-(2-((6-chlorohexyl)oxy)ethoxy)acetic acid.
| Parameter | Recommended Setting | Rationale |
| HPLC System | Preparative or Semi-Preparative HPLC System | Designed to handle larger sample loads for purification purposes.[7] |
| Column | C18, 10 µm, 21.2 x 250 mm | A standard dimension for preparative scale purification, offering a good balance of capacity and resolution. |
| Mobile Phase A | 0.1% (v/v) TFA in HPLC-grade water | Establishes an acidic pH for consistent ionization and improved peak shape.[5] |
| Mobile Phase B | 0.1% (v/v) TFA in HPLC-grade ACN | ACN is a common organic modifier with favorable properties such as good UV transparency and low viscosity. |
| Flow Rate | 10-20 mL/min | A typical flow rate for a column of this size. This may be adjusted based on backpressure and desired resolution. |
| Column Temperature | Ambient or 30-40°C | An elevated temperature can lead to improved peak shape and reduced backpressure. |
| Detection | UV-Vis at 214 nm and 280 nm | 214 nm is used for detecting peptide bonds, while 280 nm is suitable for aromatic residues if present. |
| Injection Volume | Variable, dependent on sample concentration and loading capacity | This is determined during method development to prevent column overloading. |
Purification Workflow
Figure 2: A step-by-step workflow for the preparative HPLC purification of the target conjugate.
-
System Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for a minimum of 5-10 column volumes.
-
Injection: Inject the filtered sample onto the equilibrated column.
-
Elution and Fraction Collection: Execute the optimized gradient. Monitor the UV chromatogram and collect fractions corresponding to the target peak. Modern preparative systems are typically equipped with automated fraction collectors.
-
Post-Purification Analysis: Analyze the collected fractions using analytical HPLC to determine their purity. Mass spectrometry can be employed to confirm the identity of the product in the desired fractions.
-
Pooling and Solvent Removal: Combine the fractions that meet the required purity specifications. The organic solvent (ACN) is usually removed by rotary evaporation, followed by lyophilization (freeze-drying) to yield the final product as a solid.
Troubleshooting Common HPLC Issues
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution | The gradient is too steep; the column is overloaded; an inappropriate stationary phase is being used. | Decrease the gradient slope around the elution point of the target. Reduce the amount of sample loaded onto the column. Consider a different stationary phase (e.g., C8, Phenyl-Hexyl). |
| Peak Tailing | Secondary interactions with the silica support; column degradation; adverse effects of low pH. | Ensure that 0.1% TFA is used to minimize silanol interactions. If the issue persists, consider using a base-deactivated column or an alternative acidic modifier like formic acid. |
| High Backpressure | A clogged column frit or tubing; a high flow rate; low operating temperature. | Meticulously filter the sample. Flush the system to remove any blockages. Reduce the flow rate. Increase the column temperature.[8] |
| No or Low Recovery | The product is irreversibly adsorbed onto the column; the product is unstable under the current conditions. | Wash the column with a high concentration of organic solvent (e.g., 100% ACN or Isopropanol). Verify that the pH of the mobile phase is suitable for the stability of the conjugate. |
Conclusion
The purification of conjugates of 2-(2-((6-chlorohexyl)oxy)ethoxy)acetic acid via reversed-phase HPLC is a highly effective method for achieving high levels of purity. A systematic approach to method development, starting with broad scouting gradients and progressing to fine-tuned, shallow gradients, is crucial for resolving the target compound from closely related impurities. Through the careful selection of the column and mobile phase, and by optimizing key parameters such as flow rate and temperature, researchers can establish robust and reproducible purification protocols. The detailed workflows and troubleshooting guide presented in this application note offer a comprehensive resource for scientists involved in the synthesis and purification of these important bioconjugates.
References
- Adams, D., & Jackson, T. (n.d.). Reverse-phase HPLC analysis and purification of small molecules. Methods in Molecular Biology.
- Thermo Fisher Scientific. (n.d.). AN 115: Determination of Trifluoroacetic Acid (TFA) in Peptides.
- Sigma-Aldrich. (n.d.). Eliminate TFA and Improve Sensitivity of Peptide Analyses by LC/MS.
- Biotage. (n.d.). Reversed-Phase Flash Purification.
- ResearchGate. (2025). Reverse-phase HPLC Analysis and Purification of Small Molecules.
- ResearchGate. (2024). Why is trifluoroacetic acid (TFA) used in c-18 column?.
- Chen, J., et al. (n.d.). Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates. Analytical Chemistry.
- Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC.
- Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success.
- Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
- ResearchGate. (2025). In-situ Reverse Phased HPLC Analysis of Intact Antibody-Drug Conjugates.
- Gilar, M., et al. (n.d.). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. Journal of Chromatography A.
- Phenomenex. (n.d.). HPLC Troubleshooting Guide.
- LCGC International. (2015). Developing HPLC Methods for Biomolecule Analysis.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Sigma-Aldrich. (n.d.). Method development & optimization.
- ZirChrom. (2004). Method Development Guide.
Sources
- 1. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. sigmaaldrich.com [sigmaaldrich.com]
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- 6. hplc.eu [hplc.eu]
- 7. pharmasalmanac.com [pharmasalmanac.com]
- 8. realab.ua [realab.ua]
Application Note: Comprehensive NMR Characterization of 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
In modern drug development, particularly in the fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), bifunctional linkers are fundamental building blocks that connect a target-binding ligand to an effector moiety.[1][2] The precise structure, length, and flexibility of these linkers are critical determinants of the final conjugate's efficacy and pharmacokinetic properties.[3] 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid is a key exemplar of such linkers, featuring a flexible polyethylene glycol (PEG)-like unit, a reactive chloro-hexyl chain for downstream conjugation, and a carboxylic acid handle for initial coupling reactions.[4]
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of these linkers and their subsequent derivatives.[5][6] Its ability to provide detailed atomic-level information on molecular structure, connectivity, and conformation makes it superior to mass spectrometry alone for isomeric differentiation and quantitative analysis.[7][8] This application note provides a comprehensive guide to the NMR characterization of the title compound and its derivatives, detailing field-proven protocols and in-depth spectral interpretation.
Part 1: Predicted NMR Profile of 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid
Understanding the expected NMR spectrum is the first step in successful characterization. The structure is broken down into three key fragments: the Chlorohexyl Chain , the Ethoxy-Ethoxy Linker , and the Acetic Acid Terminus .
Predicted ¹H NMR Chemical Shifts
The proton NMR spectrum is anticipated to show distinct signals for each methylene group. Protons closer to electronegative atoms (Oxygen, Chlorine) or the carboxyl group will be "deshielded" and appear at a lower field (higher ppm value).[9]
| Proton Label | Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H-a | -CH₂-Cl (Chlorohexyl) | ~ 3.55 | Triplet (t) | 2H |
| H-b | -CH₂-CH₂Cl (Chlorohexyl) | ~ 1.78 | Quintet (quin) | 2H |
| H-c, H-d | -CH₂- (Internal, Chlorohexyl) | ~ 1.35 - 1.45 | Multiplet (m) | 4H |
| H-e | -O-CH₂- (Chlorohexyl) | ~ 3.45 | Triplet (t) | 2H |
| H-f, H-g | -O-CH₂-CH₂-O- (Linker) | ~ 3.65 | Multiplet (m) | 4H |
| H-h | -O-CH₂-CH₂-O- (Linker) | ~ 3.70 | Triplet (t) | 2H |
| H-i | -O-CH₂-COOH (Terminus) | ~ 4.15 | Singlet (s) | 2H |
| H-j | -COOH (Terminus) | ~ 11.0 - 12.0 | Broad Singlet (br s) | 1H |
Note: These are predicted values based on standard chemical shift tables and data for similar functional groups. Actual values may vary based on solvent and concentration.[10] The carboxylic acid proton (H-j) is often broad and its chemical shift is highly dependent on solvent, concentration, and water content.[11][12]
Predicted ¹³C NMR & DEPT-135 Chemical Shifts
The carbon spectrum provides a count of unique carbon environments. Combining it with a DEPT-135 experiment allows for the definitive assignment of methylene (CH₂) groups, which appear as negative signals.[13][14]
| Carbon Label | Environment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Phase |
| C-1 | -CH₂-Cl (Chlorohexyl) | ~ 45.0 | Negative |
| C-2 | -CH₂-CH₂Cl (Chlorohexyl) | ~ 32.5 | Negative |
| C-3 | -CH₂- (Internal, Chlorohexyl) | ~ 26.5 | Negative |
| C-4 | -CH₂- (Internal, Chlorohexyl) | ~ 25.5 | Negative |
| C-5 | -O-CH₂-CH₂ - (Chlorohexyl) | ~ 29.5 | Negative |
| C-6 | -O-CH₂- (Chlorohexyl) | ~ 71.0 | Negative |
| C-7, C-8 | -O-CH₂-CH₂-O- (Linker) | ~ 70.0 - 70.5 | Negative |
| C-9 | -O-CH₂-COOH (Terminus) | ~ 69.0 | Negative |
| C-10 | -COOH (Terminus) | ~ 172.0 | Absent |
Note: Quaternary carbons, like the carboxyl carbon (C-10), are not observed in DEPT spectra.[15]
Part 2: Experimental Protocols
Protocol 1: NMR Sample Preparation
The quality of the NMR data is directly dependent on the quality of the sample preparation.[16]
Objective: To prepare a homogeneous, contaminant-free solution of the analyte at an appropriate concentration for 1D and 2D NMR experiments.
Materials:
-
Analyte (5-10 mg for ¹H; 20-50 mg for ¹³C and 2D NMR)
-
High-quality deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O)[17]
-
Glass vial with cap
-
Pipette or syringe
-
High-quality 5 mm NMR tube
-
Vortex mixer or sonicator
Methodology:
-
Solvent Selection: The choice of solvent is critical.[18][19]
-
DMSO-d₆: Excellent choice for the parent acid and its derivatives due to its high polarity and ability to dissolve a wide range of compounds. The carboxylic acid proton signal is typically well-resolved and does not exchange rapidly. For PEG-like molecules, DMSO-d₆ can reveal hydroxyl peaks that are otherwise difficult to observe.[20]
-
CDCl₃: Suitable for less polar derivatives (e.g., esters). The parent acid may have limited solubility. The carboxylic acid proton may exchange or be very broad.
-
D₂O: Use for highly polar derivatives or when exchange of labile protons (like -COOH) with deuterium is desired to confirm their assignment. The -COOH signal will disappear upon addition of D₂O.[11]
-
-
Dissolution:
-
Accurately weigh the analyte into a clean, dry glass vial.
-
Add the appropriate volume of deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm tube) to achieve the target concentration.[21]
-
Gently vortex or sonicate the vial until the sample is completely dissolved. Visually inspect for any particulate matter.
-
-
Transfer:
-
Carefully transfer the solution into a clean, dry NMR tube using a pipette. Avoid introducing bubbles or contaminating the outside of the tube.[22] .
-
-
Labeling: Clearly label the NMR tube with the sample identity and solvent.
Caption: Logical flow of NMR experiments.
Part 3: Data Interpretation and Structural Validation
A systematic approach is required to assign all signals and confirm the structure. [23][24]
Step-by-Step Assignment Strategy
-
Identify Key ¹H Signals:
-
Locate the broad carboxylic acid proton (H-j ) around 11-12 ppm. Confirm by adding a drop of D₂O, which will cause the signal to disappear. [12] * Identify the unique singlet for the methylene group adjacent to the carboxyl (H-i ) at ~4.15 ppm. This is a key starting point as it has no neighbors to couple with.
-
Find the two triplets corresponding to the ends of the hexyl chain: the one next to the chlorine (H-a ) at ~3.55 ppm and the one next to the ether oxygen (H-e ) at ~3.45 ppm.
-
-
Use COSY to Trace Connectivity:
-
Start from a clear signal, like the triplet at H-a (~3.55 ppm). The COSY spectrum will show a cross-peak connecting it to its neighbor, H-b .
-
From H-b , find its cross-peaks. It will correlate back to H-a and forward to H-c .
-
Continue this "walk" along the spin system to assign the entire chloro-hexyl chain (H-a through H-e ).
-
Similarly, trace the connectivity of the ethoxy-ethoxy unit from H-h to H-g and H-f .
-
-
Use HSQC to Assign Carbons:
-
Once the protons are assigned, use the HSQC spectrum to assign their directly attached carbons. [25][26] * Find the ¹H signal on the F2 (horizontal) axis and the cross-peak will show the chemical shift of the attached ¹³C on the F1 (vertical) axis.
-
For example, find the singlet at H-i (~4.15 ppm). The cross-peak will identify C-9 at ~69.0 ppm.
-
-
Use DEPT-135 to Confirm:
-
Verify that all assigned CH₂ carbons (C-1 through C-9 ) show negative phase in the DEPT-135 spectrum. [15] * Confirm that the carboxyl carbon (C-10 ) is absent from the DEPT-135 spectrum but present in the standard ¹³C spectrum.
-
Characterizing Derivatives
The protocols described are directly applicable to derivatives. For example:
-
Esterification of the carboxylic acid: The broad -COOH signal (H-j ) will disappear, and new signals for the ester group (e.g., a methyl singlet at ~3.7 ppm for a methyl ester) will appear. The adjacent methylene signal (H-i ) will remain a singlet but may shift slightly.
-
Displacement of the chloride: The signals for the adjacent methylene groups (H-a and H-b ) will experience significant chemical shift changes depending on the new substituent. For instance, conversion to an azide will shift H-a upfield to ~3.3 ppm.
Conclusion
NMR spectroscopy is a powerful and essential technique for the unambiguous characterization of 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid and its derivatives, which are critical linkers in modern drug development. [27]By employing a systematic combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC) experiments, researchers can achieve complete structural assignment, confirm identity, and assess purity with high confidence. The detailed protocols and interpretation strategies provided in this note serve as a robust guide for scientists working with these important bifunctional molecules.
References
-
Pasek-Allen, J. L., Wilharm, R. K., Bischof, J. C., & Pierre, V. C. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Omega, 8(4), 4331–4336. [Link]
-
LibreTexts. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
-
LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
Lund, J. A., & Bieri, M. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Magnetic Resonance in Chemistry, 53(2), 116–123. [Link]
-
JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL Ltd. [Link]
-
Holzgrabe, U. (2014). NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review. [Link]
-
Dust, J. M., & Harris, J. M. (2018). Proton NMR characteristics of polyethylene glycol and derivatives. ResearchGate. [Link]
-
LibreTexts. (2025). 1H NMR Chemical Shift. Oregon State University. [Link]
-
Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis Corp. [Link]
-
Simurdiak, M., & Kales, P. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Molecules, 24(24), 4509. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
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Application Notes and Protocols for the Use of 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic Acid in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Linkers in Antibody-Drug Conjugates
Antibody-drug conjugates (ADCs) are a powerful class of biopharmaceuticals designed to selectively deliver potent cytotoxic agents to cancer cells while minimizing systemic toxicity.[1][2][3] An ADC is comprised of three key components: a monoclonal antibody (mAb) that targets a specific tumor antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[1][2][3] The linker is a critical determinant of the ADC's therapeutic index, influencing its stability in circulation, the mechanism and rate of payload release, and its overall pharmacokinetic profile.[1]
Linkers can be broadly categorized as cleavable or non-cleavable.[] Cleavable linkers are designed to release the payload in response to specific conditions within the tumor microenvironment or inside the cancer cell, such as changes in pH or the presence of certain enzymes.[] Non-cleavable linkers, in contrast, release the payload upon lysosomal degradation of the antibody backbone after internalization of the ADC.[][5][6] The choice between a cleavable and non-cleavable linker depends on the properties of the target, the payload, and the desired mechanism of action.
This guide focuses on the application of 2-(2-((6-chlorohexyl)oxy)ethoxy)acetic acid , a bifunctional linker containing a polyethylene glycol (PEG) spacer, a terminal carboxylic acid, and a terminal alkyl chloride. The PEG component enhances the hydrophilicity of the ADC, which can improve its solubility, reduce aggregation, and prolong its circulation half-life.[7] The carboxylic acid and alkyl chloride functional groups provide orthogonal handles for a two-step conjugation strategy, allowing for the sequential attachment of the antibody and the cytotoxic payload.
Chemical Properties of 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic Acid
| Property | Value | Source |
| CAS Number | 2231744-57-1 | [8][9] |
| Molecular Formula | C10H19ClO4 | [8][9] |
| Molecular Weight | 238.71 g/mol | [8][9] |
| Appearance | Varies (typically an oil or solid) | N/A |
| Solubility | Soluble in organic solvents such as DMSO and DMF.[8][9] | [8][9] |
Conceptual Workflow for ADC Development using 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic Acid
The use of this bifunctional linker in ADC development follows a logical and sequential process. The following diagram illustrates the overall workflow, from linker synthesis to the final characterization of the ADC.
Caption: Overall workflow for ADC development using the bifunctional linker.
Part 1: Synthesis of 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic Acid
Principle: The synthesis involves a two-step process starting from 2-(2-hydroxyethoxy)ethanol. The first step is the alkylation of one hydroxyl group with 1-bromo-6-chlorohexane, followed by the oxidation of the remaining primary alcohol to a carboxylic acid.
Materials:
-
2-(2-Hydroxyethoxy)ethanol
-
Sodium hydride (NaH)
-
1-Bromo-6-chlorohexane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Jones reagent (Chromium trioxide in sulfuric acid) or other suitable oxidizing agent
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Protocol:
-
Alkylation: a. To a solution of 2-(2-hydroxyethoxy)ethanol in anhydrous DMF at 0 °C, slowly add sodium hydride (1.1 equivalents). b. Stir the mixture at room temperature for 1 hour. c. Cool the reaction mixture back to 0 °C and add 1-bromo-6-chlorohexane (1.0 equivalent) dropwise. d. Allow the reaction to warm to room temperature and stir for 16-24 hours. e. Quench the reaction by the slow addition of water. f. Extract the product with diethyl ether. g. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. h. Concentrate the solution under reduced pressure and purify the resulting intermediate, 2-(2-((6-chlorohexyl)oxy)ethoxy)ethanol, by silica gel column chromatography.
-
Oxidation: a. Dissolve the purified intermediate in acetone. b. Cool the solution to 0 °C and add Jones reagent dropwise until a persistent orange color is observed. c. Stir the reaction at room temperature for 4-6 hours. d. Quench the reaction with isopropanol. e. Filter the mixture and concentrate the filtrate. f. Dissolve the residue in diethyl ether and extract with saturated sodium bicarbonate solution. g. Acidify the aqueous layer with HCl and extract the product with diethyl ether. h. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 2-(2-((6-chlorohexyl)oxy)ethoxy)acetic acid.
Note: This is a proposed synthesis and requires experimental validation and optimization. The use of strong oxidizing agents like Jones reagent requires appropriate safety precautions.
Part 2: Two-Step Conjugation Protocol for ADC Formation
This bifunctional linker allows for a controlled, two-step conjugation process. First, the carboxylic acid is activated and reacted with the lysine residues on the antibody. Second, the cytotoxic drug is attached to the chloro- group of the linker.
Step 1: Activation of the Carboxylic Acid and Conjugation to the Antibody
Principle: The carboxylic acid group of the linker is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an NHS ester. This reactive intermediate then forms a stable amide bond with the primary amine of lysine residues on the antibody surface.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
2-(2-((6-chlorohexyl)oxy)ethoxy)acetic acid
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, pH 5.0-6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Protocol:
-
Linker Activation: a. Dissolve 2-(2-((6-chlorohexyl)oxy)ethoxy)acetic acid in an organic solvent such as DMSO or DMF to prepare a stock solution (e.g., 100 mM). b. In a separate tube, prepare a fresh solution of EDC and NHS (or Sulfo-NHS) in Activation Buffer. A typical molar ratio is Linker:EDC:NHS of 1:1.5:1.5. c. Add the linker stock solution to the EDC/NHS mixture and incubate for 15-30 minutes at room temperature to form the NHS-activated linker.
-
Antibody Preparation: a. Buffer exchange the antibody into the Conjugation Buffer to remove any amine-containing buffers (like Tris). b. Adjust the antibody concentration to a suitable level (e.g., 5-10 mg/mL).
-
Conjugation Reaction: a. Add the freshly prepared NHS-activated linker to the antibody solution. The molar ratio of linker to antibody will determine the final drug-to-antibody ratio (DAR) and needs to be optimized (a starting point could be a 10- to 20-fold molar excess of linker). b. Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Purification of the Antibody-Linker Conjugate: a. Remove the excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
Caption: Schematic of linker activation and conjugation to the antibody.
Step 2: Conjugation of the Cytotoxic Drug to the Antibody-Linker Conjugate
Principle: The terminal chloro- group on the conjugated linker serves as an electrophile for the alkylation of a nucleophilic group on the cytotoxic payload. For many common payloads, this nucleophile is a thiol group (-SH), which forms a stable thioether bond with the linker.
Materials:
-
Antibody-linker conjugate from the previous step
-
Thiol-containing cytotoxic drug (e.g., a derivative of MMAE or DM1)
-
Anhydrous, amine-free organic solvent (e.g., DMF or DMSO)
-
A mild, non-nucleophilic base (e.g., diisopropylethylamine - DIPEA)
-
Reaction buffer (e.g., PBS with co-solvent, pH 7.5-8.5)
-
Purification system (e.g., size exclusion chromatography or hydrophobic interaction chromatography)
Protocol:
-
Payload Preparation: a. Dissolve the thiol-containing cytotoxic drug in an anhydrous organic solvent to prepare a stock solution.
-
Conjugation Reaction: a. To the purified antibody-linker conjugate, add the cytotoxic drug stock solution. A molar excess of the drug (e.g., 5-10 fold per linker) is typically used to drive the reaction to completion. b. Add a small amount of a non-nucleophilic base like DIPEA to facilitate the deprotonation of the thiol group, making it a better nucleophile. The final pH of the reaction mixture should be slightly basic. c. Incubate the reaction at room temperature or slightly elevated temperature (e.g., 37°C) for 12-24 hours with gentle mixing. The reaction progress can be monitored by LC-MS.
-
Purification of the Final ADC: a. Remove unreacted cytotoxic drug and other small molecules using a desalting column. b. Further purify the ADC to remove any aggregated or fragmented species using size exclusion chromatography (SEC). c. Hydrophobic interaction chromatography (HIC) can be used to separate ADC species with different drug-to-antibody ratios.
Part 3: Characterization of the Antibody-Drug Conjugate
Thorough characterization of the final ADC is essential to ensure its quality, consistency, and to understand its structure-activity relationship.
Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC
Principle: The conjugation of hydrophobic drug molecules to the antibody increases its overall hydrophobicity. HIC separates proteins based on their surface hydrophobicity. ADCs with different numbers of conjugated drugs will have different retention times on a HIC column, allowing for the determination of the average DAR and the distribution of different drug-loaded species.[12]
General Protocol:
-
Column: A HIC column (e.g., Butyl-NPR) is used.
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
Gradient: A linear gradient from high to low salt concentration is used to elute the ADC species.
-
Detection: UV detection at 280 nm.
-
Analysis: The peaks corresponding to different DAR species are integrated, and the weighted average DAR is calculated.[12]
Aggregation Analysis by Size Exclusion Chromatography (SEC)
Principle: SEC separates molecules based on their hydrodynamic radius. This technique is used to quantify the amount of high molecular weight species (aggregates) and low molecular weight species (fragments) in the ADC preparation.[2][7][13]
General Protocol:
-
Column: A size exclusion column suitable for proteins (e.g., TSKgel SuperSW3000).[13]
-
Mobile Phase: A physiological buffer such as PBS.
-
Flow Rate: Isocratic elution at a constant flow rate.
-
Detection: UV detection at 280 nm.
-
Analysis: The percentage of monomer, aggregate, and fragment is determined by integrating the respective peak areas.
Mechanism of Action and Payload Release
The 2-(2-((6-chlorohexyl)oxy)ethoxy)acetic acid linker, when conjugated to a thiol-containing payload via the chloro- group, forms a stable thioether bond.[][6][14][15] This linkage is considered non-cleavable under physiological conditions.[][5][6]
The payload release from an ADC with a non-cleavable linker occurs after the ADC binds to its target antigen on the cancer cell surface and is internalized, typically via endocytosis. The ADC is then trafficked to the lysosome, where the acidic environment and proteolytic enzymes degrade the antibody backbone.[][5][6] This degradation process releases the cytotoxic drug still attached to the linker and the amino acid residue (lysine) to which it was conjugated. This drug-linker-amino acid catabolite is the active form of the payload that then exerts its cytotoxic effect within the cell.
Caption: Payload release mechanism for a non-cleavable ADC.
Conclusion and Future Perspectives
The bifunctional linker, 2-(2-((6-chlorohexyl)oxy)ethoxy)acetic acid, offers a promising platform for the development of non-cleavable ADCs. Its PEG spacer can impart favorable pharmacokinetic properties, and the orthogonal functional groups allow for a controlled and sequential conjugation strategy. The resulting stable thioether linkage ensures that the payload remains attached to the antibody in circulation, potentially minimizing off-target toxicity.
Further research is warranted to fully characterize ADCs constructed with this specific linker. This includes detailed studies on its in vivo stability, efficacy in various cancer models, and a comprehensive assessment of its safety profile. The protocols provided in this guide offer a solid foundation for researchers to begin exploring the potential of this versatile linker in the development of next-generation antibody-drug conjugates.
References
-
BorenPharm. Chloro PEG linkers. [Link]
- Google Patents. WO2002042259A2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
-
WIPO Patentscope. WO/2002/042259 METHODS OF SYNTHESIZING AND USING DERIVATIVES OF [2-(2-AMINOETHOXY)ETHOXY] ACETIC ACID. [Link]
-
Grayson, S. M. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. PMC. [Link]
-
Hogg, R. L. et al. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. Bioconjugate Chemistry. [Link]
-
Maass, K. F. et al. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates. PMC. [Link]
-
Hamblett, K. J. et al. Analytical methods for physicochemical characterization of antibody drug conjugates. NIH. [Link]
-
AxisPharm. PEG Thiol Linker, PEG-SH,Thiol PEGylation PEG. [Link]
-
Alley, S. C. et al. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. ACS Publications. [Link]
-
Creative Biolabs. Non-Cleavable Linker Synthesis Service. [Link]
-
ResearchGate. (PDF) Assessment of Physical Stability of an Antibody Drug Conjugate by Higher Order Structure Analysis: Impact of Thiol- Maleimide Chemistry. [Link]
-
Ashman, N. et al. Non-internalising antibody–drug conjugates. Chemical Society Reviews. [Link]
-
JenKem Technology. Activated PEGs for Thiol PEGylation. [Link]
-
Bioanalysis Zone. Current Trends in Antibody Drug Conjugates (ADCs) Characterization: Expert Paper. [Link]
-
Wakankar, A. et al. Challenges and new frontiers in analytical characterization of antibody-drug conjugates. Taylor & Francis Online. [Link]
-
Badescu, G. et al. Blood serum stability of conjugates 1–3 and structure of thiol reactive reagents 4 and 5. ResearchGate. [Link]
-
ResearchGate. ADCs with non-cleavable linker and release mechanism of the payloads.... | Download Scientific Diagram. [Link]
-
van der Kant, R. et al. Interconversion of Unexpected Thiol States Affects the Stability, Structure, and Dynamics of Antibody Engineered for Site-Specific Conjugation. ACS Publications. [Link]
- Google Patents. CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid.
Sources
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- 3. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-Cleavable Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
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- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
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- 12. PEG Thiol Linker, PEG-SH,Thiol PEGylation PEG | AxisPharm [axispharm.com]
- 13. Non-internalising antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00446A [pubs.rsc.org]
- 14. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Cell permeability assays for "2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid" containing PROTACs
This Application Note and Protocol Guide addresses the specific challenges of assaying PROTACs incorporating the 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid linker.
This molecule presents a unique duality in drug development:
-
As a Synthetic Building Block: It is a hybrid Alkyl-PEG linker used to construct degraders (e.g., SMARCA2/4 degraders) where the terminal chloride is displaced to attach a ligand.
-
As a Functional Probe: The intact chloroalkane moiety is the specific ligand for HaloTag , enabling the Chloroalkane Penetration Assay (CAPA) —a gold-standard method for quantifying cytosolic entry.
This guide covers protocols for both scenarios, with a focus on the specialized CAPA method relevant to the specific chemistry of the linker.
Application Note: Permeability Profiling of Chloroalkane-Linker PROTACs
Introduction: The Permeability Paradox
PROTACs containing the 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid motif are designed to overcome the "permeability paradox." Pure PEG linkers often result in high hydrophilic flexibility but poor membrane penetration. Pure alkyl linkers improve permeability but suffer from poor solubility. This specific Hybrid Linker (Hexyl-PEG1-Acid) attempts to balance these properties.
However, the presence of the lipophilic hexyl chain introduces significant assay challenges:
-
Plastic Adsorption: The hexyl chain drives non-specific binding to assay plates (polypropylene/polystyrene), falsely lowering recovery rates in Caco-2/PAMPA.
-
Efflux Liability: The amphiphilic nature often makes these chimeras substrates for P-gp (MDR1).
Strategic Assay Selection
The choice of assay depends on the chemical state of the "Chlorohexyl" group in your final molecule.
| Chemical State of Linker | Molecule Type | Recommended Assay | Rationale |
| Intact Chloroalkane (Cl present) | HaloPROTAC or Permeability Tracer | CAPA (Pulse-Chase) | The Cl group covalently binds HaloTag, allowing direct cytosolic quantification. |
| Displaced Chloride (Cl replaced by Ligand) | Final Degrader (e.g., SMARCA2/4-34) | Caco-2 / PAMPA | The Cl is lost during synthesis; standard ADME methods apply. |
PART 1: The Chloroalkane Penetration Assay (CAPA)
Use this protocol if your PROTAC retains the Chloroalkane moiety to serve as a permeability tracer.
Principle
The CAPA method (developed by the Crews Lab and Promega) is the only assay that measures cytosolic availability rather than just trans-membrane flux. It relies on the specific reaction between the chloroalkane linker and an intracellular HaloTag protein.
Mechanism:
-
Pulse: Cells expressing HaloTag are treated with the Chloroalkane-PROTAC. If permeable, it enters and covalently blocks the HaloTag.
-
Chase: A fluorescent HaloTag ligand (e.g., TMR-ligand) is added. It can only bind to unblocked HaloTag.
-
Readout: High PROTAC permeability = Low Fluorescence Signal.
Protocol A: CAPA Workflow (High-Throughput)
Materials:
-
Cell Line: HeLa-HaloTag or U2OS-HaloTag (stably expressing HaloTag-GFP or similar fusion).
-
Reagents: HaloTag® TMR Ligand (Promega), Digitonin (for permeabilization control).
-
Plate: 384-well black/clear bottom (Corning #3764).
Step-by-Step Procedure:
-
Cell Seeding:
-
Seed HeLa-HaloTag cells at 5,000 cells/well in 20 µL media.
-
Incubate overnight at 37°C/5% CO2.
-
-
Compound Dosing (Pulse):
-
Prepare a 10-point serial dilution of the Chloroalkane-PROTAC (Start: 10 µM, 1:3 dilution).
-
Add 5 µL of 5x compound to cells.
-
Incubation Time: 4 hours (Standard) or Kinetic mode (1, 2, 4, 18h).
-
Control: Include a "No Pulse" well (Max Fluorescence) and a "Saturating Ligand" well (Min Fluorescence).
-
-
Wash Step (Critical):
-
Aspirate media carefully. Wash 3x with warm PBS to remove extracellular PROTAC.
-
Note: Incomplete washing leads to false positives if the PROTAC blocks the TMR ligand extracellularly.
-
-
Chase Labeling:
-
Add 25 µL of HaloTag TMR Ligand (5 µM final concentration) in media.
-
Incubate for 15–30 minutes at 37°C.
-
-
Final Wash & Read:
-
Wash 3x with PBS (removal of unbound TMR).
-
Add 25 µL imaging buffer (fluorobrite DMEM).
-
Readout: Measure Fluorescence Intensity (Ex 540nm / Em 570nm) on a plate reader (e.g., EnVision) or High-Content Imager.
-
Data Analysis:
-
Normalize signal to DMSO controls.
-
Plot Dose-Response Curve: % Unblocked HaloTag vs. Log[Compound].
-
Calculate CP50 (Concentration required to block 50% of HaloTag). Lower CP50 = Higher Permeability.
PART 2: Modified PAMPA for Hybrid Linker PROTACs
Use this protocol for the final drug molecule (where Cl is displaced).
Standard PAMPA fails for this linker class due to membrane retention. This modified protocol uses a "Bio-Mimetic" lipid mix and sink conditions.
Protocol B: PROTAC-Specific PAMPA
Materials:
-
Donor Plate: 96-well filter plate (0.45 µm PVDF, hydrophobic).
-
Acceptor Plate: 96-well PTFE receiver plate.
-
Lipid Solution: 2% (w/v) Dioleoylphosphatidylcholine (DOPC) in Dodecane. Avoid standard lecithin mixes.
Step-by-Step Procedure:
-
Membrane Preparation:
-
Add 5 µL of Lipid Solution to the donor filter membrane. Ensure uniform spreading.
-
Allow to dry for 2 minutes (semi-evaporation ensures tighter pores).
-
-
Donor Solution:
-
Prepare PROTAC at 10 µM in PBS (pH 7.4) + 5% DMSO .
-
Crucial: Do NOT filter the donor solution; PROTACs with hexyl chains will bind to the syringe filter.
-
-
Acceptor Solution (Sink Condition):
-
PBS (pH 7.4) + 0.5% BSA (Bovine Serum Albumin) or 1% Cyclodextrin .
-
Why: The hexyl linker is highly lipophilic. Without a scavenger (BSA) in the receiver well, the PROTAC will stay trapped in the lipid membrane, yielding a false-negative (Papp = 0).
-
-
Incubation:
-
Sandwich the plates (Donor on top of Acceptor).
-
Incubate for 5 hours at room temperature in a humidity chamber (prevent evaporation).
-
-
Analysis:
-
Quantify Donor (t=0), Donor (t=5h), and Acceptor (t=5h) using LC-MS/MS.
-
Calculation: Use the standard permeability equation but account for "Membrane Retention" (Mass Balance).
-
Pass Criteria: Mass Balance > 70%. If <70%, the compound is stuck to the plastic/lipid; report as "Inconclusive/Adsorbed".
-
PART 3: Visualizing the Workflow
Figure 1: Decision tree for selecting the correct permeability assay based on the chemical state of the linker.
Troubleshooting & Optimization
| Issue | Cause | Solution |
| Low Recovery (<50%) | Non-specific binding of the hexyl chain to plastic tips/plates. | Use Low-Retention pipette tips and Glass-coated or polypropylene plates. Pre-soak tips in solution. |
| High Efflux Ratio (>10) | The PEG-Alkyl linker is a P-gp substrate. | Run Caco-2 with Zosuquidar (P-gp inhibitor) to confirm active transport. |
| CAPA: High Background | Incomplete washing of TMR ligand. | Increase wash steps to 4x. Ensure wash buffer volume > well volume. |
| CAPA: No Signal Drop | Compound is impermeable OR does not bind HaloTag. | Verify binary binding to HaloTag protein in lysate before running cell assay. |
References
-
Crews, C. M., et al. (2018). Chloroalkane Penetration Assay (CAPA) for Measuring Cell Permeability of PROTACs. ACS Chemical Biology. Link
-
Promega Corporation. HaloTag® Technology: Application Note for Intracellular Protein Labeling. Link
-
Matsson, P., et al. (2016). Cell Permeability Assays for Large Molecules: Beyond the Rule of 5. Drug Discovery Today. Link
-
MedChemExpress. Product Data Sheet: 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid (HY-43048). Link
-
Rankovic, Z. (2020). CNS Permeability of PROTACs: Optimization of Linkers. Journal of Medicinal Chemistry. Link
Troubleshooting & Optimization
Technical Support Center: Solubilization Strategies for Chloroalkane Linkers
Topic: Improving Solubility of 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid CAS: 2231744-57-1 Molecular Formula: C₁₀H₁₉ClO₄ Application: PROTAC® Linkers, HaloTag® Ligand Precursors
Executive Summary
You are likely experiencing solubility issues because this molecule is amphiphilic . It possesses a hydrophilic "head" (carboxylic acid + ethoxy linker) and a hydrophobic "tail" (chlorohexyl chain). In pure aqueous environments, the hydrophobic tails aggregate to minimize water contact, leading to precipitation or micelle formation.
This guide provides a tiered approach to solubilization, moving from standard stock preparation to advanced aqueous formulations for biological assays.
Part 1: The "Gold Standard" Stock Solution Protocol
Objective: Create a stable, high-concentration stock for long-term storage.
The Solvent of Choice: Anhydrous DMSO
While the carboxylic acid group suggests water solubility, the chlorohexyl chain dominates the physical properties. Dimethyl sulfoxide (DMSO) is the required primary solvent.
Critical Warning: This compound is sensitive to water content in DMSO. Old, hygroscopic DMSO will reduce solubility and cause "oiling out."
Step-by-Step Dissolution Workflow
-
Prepare Solvent: Use fresh, anhydrous DMSO (Grade ≥ 99.9%). If the bottle has been open for >1 month, do not use it for this compound.
-
Weighing: Weigh the target mass of 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid.
-
Addition: Add DMSO to achieve a concentration of 50–100 mM (approx. 12–24 mg/mL).
-
Note: Theoretical max solubility is ~100 mg/mL, but working at 50% capacity prevents precipitation upon freezing.
-
-
Mechanical Assist: Ultrasonication is mandatory.
-
Why? The crystal lattice energy of the solid often resists initial wetting. Sonicate at 37°C for 5–10 minutes until the solution is perfectly clear.
-
-
Storage: Aliquot immediately into single-use vials. Store at -20°C.
-
Avoid Freeze-Thaw: Repeated cycles introduce atmospheric moisture, crashing the compound out of the DMSO solution over time.
-
Part 2: Aqueous Formulation (Preventing "Crash-Out")
Objective: Diluting the DMSO stock into aqueous buffer (PBS, Media) without precipitation.
The Problem: Direct injection of the DMSO stock into water often causes immediate precipitation (the "Crash-Out" effect) because the local concentration exceeds the critical solubility limit before mixing occurs.
Method A: The Co-Solvent Ramp (For In Vivo/Cellular Assays)
Use this method if you need concentrations ≥ 2.5 mg/mL in aqueous media.
| Component | Role | Order of Addition | Final % (v/v) |
| 1. DMSO Stock | Solubilizer | 1st | 10% |
| 2.[1] PEG300 | Bridge Solvent | 2nd | 40% |
| 3. Tween-80 | Surfactant | 3rd | 5% |
| 4. Saline/PBS | Diluent | 4th | 45% |
Protocol:
-
Add PEG300 to your DMSO stock. Vortex heavily.
-
Add Tween-80 .[1] Vortex.
-
Slowly add warm (37°C) Saline/PBS dropwise while vortexing.
-
Result: A clear, stable solution suitable for injection or treatment.
-
Method B: Cyclodextrin Inclusion (For Sensitive Proteins)
If Tween-80 is toxic to your cells or protein targets, use Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD).
-
Prepare 20% SBE-β-CD in Saline.
-
Add 10% DMSO Stock to 90% SBE-β-CD solution .
-
Sonicate for 5 minutes. The hydrophobic tail will sequester inside the cyclodextrin cone, shielding it from water.
Part 3: Visualization of Solubility Logic
The following diagram illustrates the decision matrix for handling this specific linker.
Figure 1: Decision tree for solubilizing chloroalkane linkers based on downstream application.
Part 4: Troubleshooting & FAQs
Q1: I added the DMSO stock to my protein buffer, and it turned cloudy immediately. Why?
A: This is "salting out." The high ionic strength of buffers like PBS reduces the solubility of hydrophobic molecules. Fix:
-
Reduce Concentration: Ensure your final DMSO concentration is <1% if possible, or the compound concentration is below 100 µM.
-
Intermediate Dilution: Dilute the DMSO stock 1:10 into pure water first, then add that mixture to your 10x buffer. This reduces the shock of high salt contact.
Q2: Can I heat the solution to dissolve it?
A: Limit heating to 37°C. While heat improves solubility, temperatures >60°C risk hydrolyzing the chlorine atom (substitution by water to form an alcohol) or degrading the ether linkages over time. Sonication is safer than high heat.
Q3: My DMSO stock froze, and now there is a pellet at the bottom that won't redissolve.
A: The DMSO likely absorbed water from the air during the freeze-thaw cycle. Fix:
-
Warm to 37°C.
-
Sonicate for 15 minutes.
-
If it fails, add 10% volume of fresh anhydrous DMSO to restore the solvent power.
Q4: I need to conjugate this to an amine (e.g., a Lysine on a protein). How do I handle the solubility during the reaction?
A: You must activate the carboxylic acid first (usually to an NHS-ester).
-
Perform the activation (EDC/NHS) in dry DMF or DMSO .
-
Do not use aqueous buffers for the activation step; the hydrophobic acid will precipitate before reacting.
-
Once activated, the NHS-ester is slightly more soluble/reactive and can be added to the protein in aqueous buffer (containing <10% organic co-solvent).
References
-
Huber, A. D., et al. (2024).[1] First-in-Class Small Molecule Degrader of Pregnane X Receptor Enhances Chemotherapy Efficacy.[1][2] Journal of Medicinal Chemistry, 67(20), 18549-18575.[1][2] Retrieved from [Link]
Sources
Technical Support Center: Navigating the Use of 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid
Welcome to the technical support center for 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid (CAS 2231744-57-1). This guide is designed for researchers, chemists, and drug development professionals who are incorporating this bifunctional linker into their experimental workflows. As a molecule with both a carboxylic acid and a chloroalkyl group, it offers unique opportunities in bioconjugation, particularly as a PROTAC linker, but also presents specific challenges.[1][2][3] This document provides in-depth, experience-driven answers to common questions and troubleshooting guidance to help you navigate potential pitfalls and ensure the success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling, storage, and fundamental properties of 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid.
Q1: I'm having trouble dissolving the compound. What are the recommended solvents and procedures?
A1: This is a very common first hurdle. The solubility of this linker is highly dependent on the solvent system.
-
For In Vitro Stock Solutions: The highest solubility is achieved in Dimethyl Sulfoxide (DMSO).[1][3] You can prepare stock solutions up to 100 mg/mL (418.92 mM).[1][3] Crucial Tip: This process often requires ultrasonic agitation to fully dissolve the compound.[1][3] It is also important to use freshly opened or anhydrous DMSO, as the compound's solubility can be significantly impacted by absorbed moisture.[3]
-
For In Vivo Formulations: Direct dissolution in aqueous buffers is not recommended. A multi-step procedure using a co-solvent system is necessary. A widely used formulation involves a sequential addition of solvents:
Pro-Tip: If you observe precipitation or phase separation during the preparation of aqueous formulations, gentle heating and/or sonication can aid in dissolution.[3]
| Solvent System | Max Concentration | Application | Key Considerations |
| DMSO | 100 mg/mL (418.92 mM) | In Vitro Stock | Requires sonication; use anhydrous DMSO.[1][3] |
| 10% DMSO/40% PEG300/5% Tween-80/45% Saline | ≥ 2.5 mg/mL (10.47 mM) | In Vivo | Add solvents sequentially with mixing.[1][3] |
| 10% DMSO/90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (10.47 mM) | In Vivo | A viable alternative for solubilization.[1][3] |
| 10% DMSO/90% Corn Oil | ≥ 2.5 mg/mL (10.47 mM) | In Vivo | Use with caution for long-term dosing studies.[3] |
Q2: What are the optimal storage conditions to ensure the stability of the compound?
A2: Proper storage is critical to prevent degradation and ensure experimental reproducibility. Stability varies significantly between the pure form and when in solution.
-
Pure (Solid) Form: For long-term storage, keep the solid compound at -20°C, where it can be stable for up to 3 years.[1] For shorter periods, storage at 4°C is acceptable for up to 2 years.[1] The compound should be stored in a dry, sealed container.[4]
-
In Solvent (Stock Solutions): Once dissolved, the compound is less stable. For maximum longevity, aliquot your stock solutions into single-use volumes to avoid repeated freeze-thaw cycles and store them at -80°C, which provides stability for up to 6 months.[1][5] If -80°C is not available, storage at -20°C is an option, but the stability window shortens to approximately 1 month.[1]
Q3: What are the primary reactive sites on this molecule and what chemistries can I perform?
A3: The utility of this molecule stems from its two distinct reactive functional groups, which allow for orthogonal conjugation strategies.
-
Carboxylic Acid (-COOH): This group is primarily used for forming amide bonds. It can be activated with standard peptide coupling reagents (e.g., HATU, HBTU, EDC/NHS) to react with primary or secondary amines on proteins, peptides, or other molecules.[6][7]
-
Terminal Chloride (-Cl): The 6-chlorohexyl group is a reactive alkyl halide. It acts as an electrophile, susceptible to nucleophilic substitution reactions.[2][8] This is particularly useful for conjugation to nucleophiles like thiols (from cysteine residues) or for specific protein labeling systems like HaloTag.[2]
This dual functionality allows for a two-step conjugation. For instance, you could first couple a payload to the carboxylic acid and then use the chloroalkyl chain to attach the entire construct to a target protein.
Caption: Dual reactivity of the bifunctional linker.
Section 2: Troubleshooting Guide - Reaction & Purification Pitfalls
This section explores specific problems that can arise during the chemical modification and subsequent purification of conjugates involving this linker.
Q4: My amide coupling reaction with the carboxylic acid is low-yielding or has significant side products. What's going wrong?
A4: Low yields in amide coupling reactions are a frequent issue. The problem often lies in the activation step, choice of reagents, or reaction conditions.
Common Causes & Solutions:
-
Inadequate Carboxylic Acid Activation: The carboxyl group must be converted into a more reactive intermediate before it can efficiently react with an amine.[7][9]
-
Solution: Use a reliable coupling reagent. For solution-phase synthesis, carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are common.[6] To minimize side reactions like racemization and improve efficiency, it's highly recommended to use EDC in combination with an additive like NHS (N-hydroxysuccinimide) or HOBt (1-Hydroxybenzotriazole).[6][7] For more challenging couplings, phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HATU, HBTU) reagents are often more effective.[6][10]
-
-
-
N-Acylurea Formation: When using carbodiimides like EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive and terminates the reaction.[7] Adding HOBt or NHS helps prevent this by rapidly converting the intermediate to a more stable active ester.[7]
-
Guanidinylation: When using excess HBTU or HATU, the reagent can react with the N-terminus of a peptide, forming a guanidinyl group that caps the chain and prevents further elongation.[6]
-
Solution: Ensure you are using appropriate stoichiometry (typically a small excess of coupling reagents). Consider pre-activating the carboxylic acid with the coupling reagent for 15-30 minutes before adding your amine-containing molecule.[10] This allows the active ester to form, minimizing side reactions with the amine itself.
-
-
Basic Conditions: The choice and amount of base (e.g., DIPEA, NMM) are critical, especially with aminium/uronium reagents.[7]
Caption: Workflow for successful amide coupling.
Q5: The chloroalkyl group seems unreactive or is hydrolyzing during my experiment. How can I improve the yield of my nucleophilic substitution reaction?
A5: The reactivity of the primary chloroalkane is moderate, and its stability in aqueous media can be a concern. Both factors must be managed for a successful conjugation.
1. Managing Reactivity:
-
Leaving Group Ability: Chloride is a decent leaving group, but it is less reactive than bromide or iodide. The C-Cl bond is stronger than C-Br or C-I, meaning reactions are slower.[11][12][13]
-
Nucleophile Choice: The rate of reaction is highly dependent on the strength of the nucleophile.
-
Excellent Nucleophiles: Thiolates (deprotonated thiols, R-S⁻) are excellent nucleophiles and will react readily with the chloroalkyl group. Ensure your reaction pH is above the pKa of the cysteine thiol (~8.5) to generate the more reactive thiolate.
-
Moderate Nucleophiles: Amines can react, but the reaction is generally slower than with thiols.
-
Poor Nucleophiles: Water and alcohols are poor nucleophiles.[13] Reaction with water (hydrolysis) is typically slow at room temperature but can become a significant side reaction under harsh conditions.[13][14]
-
-
Improving Reaction Rate:
-
Temperature: Increasing the reaction temperature will accelerate the substitution reaction.[13] However, this will also increase the rate of hydrolysis, so a careful balance is needed.
-
Finkelstein Reaction: In non-aqueous solvents, you can convert the chloroalkane to the more reactive iodoalkane in situ by adding a catalytic amount of sodium iodide (NaI). The iodide is a better nucleophile and a better leaving group, accelerating the overall reaction.
-
2. Preventing Hydrolysis:
-
Mechanism: Hydrolysis of a primary chloroalkane proceeds via an SN2 mechanism, where a water molecule attacks the carbon atom bonded to the chlorine.[14]
-
Conditions to Avoid:
-
Prolonged exposure to aqueous buffers: Minimize reaction time in water.
-
High temperatures in aqueous solution: This significantly increases the hydrolysis rate.[13]
-
Strongly basic conditions (e.g., NaOH): Hydroxide ions (OH⁻) are much better nucleophiles than water and will readily displace the chloride to form an alcohol, leading to a hydroxylated, unreactive linker.[13]
-
-
Experimental Strategy: If possible, perform the nucleophilic substitution step in an organic solvent (like DMF or acetonitrile) with your nucleophile of interest before introducing the conjugate to an aqueous environment. If the reaction must be done in an aqueous buffer (e.g., protein conjugation), use a high concentration of your target nucleophile to outcompete the water molecules.
Q6: I'm observing unexpected masses in my final product analysis. What could be the cause?
A6: Unexpected masses often point to incomplete reactions, side reactions, or degradation.
-
Mass +18 Da: This is a classic sign of hydrolysis of the chloroalkyl group, where -Cl (35.5 Da) is replaced by -OH (17 Da), resulting in a net mass change of approximately -18.5 Da. However, if starting from a salt form or with adducts, the exact mass shift can vary. More accurately, you are replacing the chlorine atom with a hydroxyl group.
-
Unreacted Starting Material: Your analysis may show the mass of your protein or payload without the linker attached, indicating a failed conjugation. Re-evaluate your coupling or substitution conditions (see Q4 and Q5).
-
Dimerization/Oligomerization: If you are performing a homobifunctional crosslinking (e.g., linking two amine-containing molecules via the linker's carboxylic acid), you can form a complex mixture of products, including dimers and larger oligomers, which can sometimes precipitate out of solution.[15]
-
Adducts: Ensure unexpected masses are not simply salt adducts (e.g., +Na, +K) from your buffers or solvents in the mass spectrometry analysis.
Section 3: Safety & Handling
Q7: Are there any specific safety precautions I should take when handling this compound?
A7: Yes. Based on data for similar chemical structures, this compound should be handled with appropriate care.[16]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[16]
-
Hazard Statements: Analogous compounds are associated with the following hazards:
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhaling dust or aerosols.[16] Avoid contact with skin and eyes.[16] Wash hands thoroughly after handling.
-
Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations. Do not let the product enter drains.[16]
Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier for comprehensive safety information.[16]
References
-
Reddit. How do I avoid side reactions while doing this peptide coupling reaction?[Link]
-
Perlego. Hydrolysis of Halogenoalkanes | Overview & Research Examples. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
Chemistry Stack Exchange. Do side chain carboxylic acids need to be protected in peptide synthesis?[Link]
-
Save My Exams. Hydrolysis of Halogenoalkanes (Edexcel International AS Chemistry): Revision Note. [Link]
-
Save My Exams. Hydrolysis of Halogenoalkanes (Edexcel A Level Chemistry): Revision Note. [Link]
-
Doc Brown's Chemistry. mechanism of hydrolysis of haloalkanes with water classification tertiary secondary primary halogenoalkane reactivity trends investigations with silver nitrate alkyl halides advanced A level organic chemistry revision notes. [Link]
-
Save My Exams. Hydrolysis of Halogenoalkanes (Edexcel A Level Chemistry): Revision Note. [Link]
-
ADC Review. What are PEG Linkers?[Link]
-
ACS Publications. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. [Link]
-
YouTube. Strategies for successful crosslinking and bioconjugation applications. [Link]
-
PubChem. 2-(2-(2-Chloroethoxy)ethoxy)acetic acid. [Link]
-
PMC. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. [Link]
- Google Patents. WO2002042259A3 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
- Google Patents. US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
-
PubChem. 2-(2-((6-Chlorohexyl)oxy)ethoxy)ethanamine. [Link]
-
WIPO Patentscope. WO/2002/042259 METHODS OF SYNTHESIZING AND USING DERIVATIVES OF [2-(2-AMINOETHOXY)ETHOXY] ACETIC ACID. [Link]
- Google Patents. CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid.
- Google Patents. WO2002042259A2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic Acid | 2231744-57-1 | Benchchem [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2231744-57-1|2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid|BLD Pharm [bldpharm.com]
- 5. 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid | PROTAC Linkers | 2231744-57-1 | Invivochem [invivochem.com]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. perlego.com [perlego.com]
- 9. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 10. reddit.com [reddit.com]
- 11. savemyexams.com [savemyexams.com]
- 12. savemyexams.com [savemyexams.com]
- 13. savemyexams.com [savemyexams.com]
- 14. mechanism of hydrolysis of haloalkanes with water classification tertiary secondary primary halogenoalkane reactivity trends investigations with silver nitrate alkyl halides advanced A level organic chemistry revision notes [docbrown.info]
- 15. youtube.com [youtube.com]
- 16. aaronchem.com [aaronchem.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
Validation & Comparative
A Senior Application Scientist's Guide: 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid vs. PEG Linkers in PROTACs
For researchers, scientists, and drug development professionals, the rational design of Proteolysis-Targeting Chimeras (PROTACs) is a critical endeavor. These heterobifunctional molecules are revolutionizing medicine by co-opting the body's own ubiquitin-proteasome system to achieve targeted protein degradation.[1] The linker, a seemingly simple component connecting the target protein binder and the E3 ligase ligand, plays a monumental role in determining a PROTAC's overall efficacy.[2] It is not a passive spacer but an active contributor to the molecule's biological activity, influencing everything from ternary complex formation to pharmacokinetic properties.[1][2]
This guide provides an objective comparison of two prominent flexible linker classes: the classic polyethylene glycol (PEG) linkers and the hybrid chloroalkyl-ether linker, 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid . Supported by experimental data and detailed methodologies, this document aims to inform rational PROTAC design and empower researchers to navigate the nuanced landscape of "linkerology."[2]
Chapter 1: The Archetype - PEG Linkers in PROTAC Design
Polyethylene glycol (PEG) chains, along with alkyl chains, are the most common motifs found in published PROTAC structures.[3][] Composed of repeating ethylene glycol units, their prevalence is rooted in a set of distinct and powerful advantages that make them an excellent starting point for many PROTAC development campaigns.[5][6]
Core Strengths of PEG Linkers
-
Enhanced Hydrophilicity and Solubility: PROTACs are often large, complex molecules that push the boundaries of traditional drug-like chemical space, frequently leading to poor aqueous solubility. The repeating ether oxygens in a PEG linker impart significant hydrophilicity, which can dramatically improve the solubility of the entire PROTAC molecule.[7][8][9] This is crucial for both in vitro assays and in vivo bioavailability.
-
Conformational Flexibility: The inherent flexibility of PEG chains allows the two ends of the PROTAC to freely rotate and orient themselves, which can be critical for achieving a productive ternary complex (Target Protein-PROTAC-E3 Ligase).[2][8] This flexibility increases the probability of identifying a potent degrader during initial screening, as the linker can adapt to the steric and geometric requirements of the two proteins.[2]
-
Biocompatibility and Synthetic Accessibility: PEG is a well-established biocompatible polymer, and PEGylated molecules have a long history in drug development.[3] Furthermore, a wide variety of bifunctional PEG building blocks are commercially available, allowing for the systematic and straightforward variation of linker length.[3]
Potential Drawbacks and Considerations
Despite their advantages, PEG linkers are not a universal solution. Their highly polar nature can sometimes hinder passive diffusion across the cell membrane.[10] Moreover, long PEG chains may be susceptible to oxidative metabolism in vivo, and their synthesis can be more costly and complex compared to simple alkyl chains.[5][]
Chapter 2: The Hybrid Approach - 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid
The molecule 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid represents a more nuanced, hybrid approach to linker design.[12][13] It is not a simple alkyl chain or a pure PEG polymer but a carefully constructed building block that incorporates elements of both, aiming to achieve a balance of beneficial properties.
Structural Dissection and Strategic Advantages
This linker can be deconstructed into three key functional components:
-
The 6-Chlorohexyl Group: This component provides a six-carbon alkyl chain, which increases the lipophilicity of the linker compared to a pure PEG chain.[14] This property is often leveraged to improve passive cell membrane permeability.[] The terminal chlorine atom serves as a convenient and reactive handle for nucleophilic substitution, allowing for straightforward conjugation to an amine or thiol on one of the PROTAC ligands.[14]
-
The Ethoxy-ethoxy Moiety: This two-unit ether segment introduces polarity and flexibility, akin to a very short PEG chain. It helps to mitigate the high hydrophobicity of the alkyl chain, improving the linker's overall solubility profile.[5][]
-
The Acetic Acid Terminus: The carboxylic acid group provides a second, orthogonal point for conjugation, typically through an amide bond formation.[14]
By combining these features, 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid offers a compelling balance: enough lipophilicity to aid cell entry, but with sufficient polarity to maintain reasonable solubility and flexibility. It is a strategic choice for PROTACs where permeability is a known challenge and a pure PEG linker might be suboptimal.
Chapter 3: Head-to-Head Comparison: Performance Metrics
The choice between a classic PEG linker and a hybrid like 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid is a multi-parameter optimization problem.[15] The ideal selection depends on the specific properties of the warhead and anchor ligands and the primary hurdles in the drug discovery cascade.
Data Summary: Alkyl-Ether vs. PEG Linkers
| Feature | 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid (Alkyl-Ether Hybrid) | PEG Linkers | Rationale & Key Considerations |
| Composition | Chloroalkyl chain with ether units.[16] | Repeating ethylene glycol units.[9] | The hybrid nature aims to balance properties. |
| Hydrophilicity | Moderate; balanced lipophilic and hydrophilic segments. | High; generally improves aqueous solubility.[7] | The choice depends on whether solubility or permeability is the primary challenge. |
| Cell Permeability | Potentially enhanced due to the lipophilic hexyl chain.[][14] | Can be limited by high polarity, but flexibility may allow for folded, permeable conformations (the "chameleon effect").[2][17] | Recent studies suggest that at matched lipophilicity, alkyl-based linkers can outperform PEGylated ones in permeability assays.[] |
| Metabolic Stability | Alkyl chains are generally stable; ether linkages can be sites of metabolism.[9] | Can be susceptible to oxidative metabolism and peroxide-mediated cleavage in vivo.[5][] | The shorter ether segment in the hybrid may offer better stability than a long PEG chain. |
| Conformation | Semi-flexible, with a more defined hydrophobic region. | Highly flexible, allowing for a wider range of conformations.[2] | High flexibility can be entropically unfavorable for ternary complex formation in some systems.[3] |
| Synthetic Utility | Bifunctional building block with orthogonal reactive handles (chloro and acid).[14] | Bifunctional building blocks are widely available; length is easily tuned.[3] | Both are synthetically tractable, but the hybrid offers distinct, pre-defined reactive sites. |
Chapter 4: Visualizing the Concepts
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Linker Evaluation Workflow
Caption: A streamlined workflow for PROTAC linker selection and optimization.
Chapter 5: Experimental Validation - Protocols & Methodologies
To objectively compare linkers, a robust set of self-validating experiments is essential. The causality behind each step is as important as the step itself.
Protocol 1: Cell Permeability Assessment using PAMPA
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method to predict passive membrane diffusion, a key property influenced by the linker.
Methodology:
-
Preparation of Donor Plate: Dissolve PROTACs to a final concentration of 100 µM in Phosphate-Buffered Saline (PBS) at pH 7.4. This plate represents the starting environment.
-
Preparation of Acceptor Plate: The filter of a 96-well microplate is coated with a 2% solution of lecithin in dodecane to create an artificial membrane. The wells are then filled with PBS.
-
Assay Assembly: The donor plate is carefully placed on top of the acceptor plate, sandwiching the artificial membrane between the two solutions.
-
Incubation: The assembly is incubated at room temperature for 4-16 hours. This allows time for the PROTACs to diffuse from the donor to the acceptor compartment.
-
Quantification: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is measured using LC-MS/MS.
-
Controls: A high-permeability drug (e.g., propranolol) and a low-permeability drug (e.g., atenolol) must be run in parallel to validate the assay performance.
-
Calculation: The permeability coefficient (Pe) is calculated. PROTACs with higher Pe values are predicted to have better passive cell entry.
Causality: This assay isolates the physicochemical property of passive diffusion from confounding biological factors like active transport or efflux.[18] Comparing the Pe values of a PEG-linked PROTAC and an alkyl-ether-linked PROTAC directly informs on how the linker's lipophilicity impacts its ability to cross a lipid bilayer.
Protocol 2: Western Blot Analysis for Protein Degradation
Western blotting is the definitive method to quantify the reduction in target protein levels following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Plate target cells (e.g., MCF7 for ERα degradation) at an appropriate density. After 24 hours, treat the cells with a serial dilution of the PROTACs (e.g., 1 nM to 10 µM) for a set time, typically 18-24 hours.
-
Negative Controls: Include a vehicle-only (e.g., 0.1% DMSO) control and a non-degrading epimer control (if available) to ensure the observed effects are specific to the active PROTAC.
-
Mechanism Controls: To confirm proteasome-dependent degradation, co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132). A rescue of protein levels indicates the degradation is proteasome-mediated.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration using a BCA assay to ensure equal loading.
-
SDS-PAGE and Immunoblotting: Separate 20-30 µg of protein per lane by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific to the protein of interest. A loading control antibody (e.g., GAPDH, β-actin) is mandatory.
-
Detection and Analysis: Use a chemiluminescent substrate and imaging system to detect the protein bands. Quantify the band intensity using software like ImageJ. Normalize the target protein signal to the loading control.
-
Data Analysis: Plot the normalized protein levels against PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Causality: This experiment directly measures the ultimate biological output of the PROTAC.[19][20] By comparing the DC50 and Dmax values for PROTACs with different linkers, one can directly assess which linker composition leads to more potent and efficient degradation in a cellular context.
Conclusion and Future Outlook
The linker is unequivocally a central pillar of PROTAC design. The historical "trial and error" approach is steadily being replaced by a more rational, data-driven optimization process.[1][3]
The choice between a classic PEG linker and a hybrid linker like 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid is not a matter of inherent superiority, but of strategic application.
-
PEG linkers remain an outstanding choice for initial PROTAC campaigns, particularly when aqueous solubility is a primary concern. Their flexibility and hydrophilicity provide a high probability of achieving functional degradation.[][6]
-
2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid and similar hybrid linkers represent a sophisticated next step. They are designed to overcome specific challenges, most notably cell permeability, by carefully balancing lipophilicity and polarity.[][14] The resurgence of alkyl-based linkers in lead optimization highlights the field's recognition that achieving systemic exposure and oral bioavailability requires meticulous control over physicochemical properties.[]
Ultimately, the most effective PROTAC will emerge from a systematic evaluation of linker types, lengths, and compositions, guided by robust experimental data. As our understanding of the structural and dynamic requirements for ternary complex formation deepens, we can expect the development of even more sophisticated and functional linkers that will unlock the full therapeutic potential of targeted protein degradation.
References
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1, 273–312. [Link]
-
Gale, M. J., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. [Link]
-
Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364. [Link]
-
AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved from [Link]
-
Valverde, R. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry, 76(4), 341-346. [Link]
-
Borsari, C., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Targeted Anti-tumor Therapy, 1, 347-360. [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy. [Link]
-
Shilik, A. A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Targeted Anti-tumor Therapy, 1, 347-360. [Link]
-
Sun, X., et al. (2021). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Drug Discovery. [Link]
-
Smith, B. E., et al. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. Biochemistry. [Link]
-
Smith, B. E., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Biochemistry, 62(1), 18-34. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chempep.com [chempep.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Essential Role of Linkers in PROTACs [axispharm.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid | PROTAC Linkers | 2231744-57-1 | Invivochem [invivochem.com]
- 14. 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic Acid | 2231744-57-1 | Benchchem [benchchem.com]
- 15. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 16. 2231744-57-1 | 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid - Moldb [moldb.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. tandfonline.com [tandfonline.com]
- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
"2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid" vs alkyl chain linkers for protein degradation
This guide objectively compares 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid (a specific amphiphilic HaloTag ligand-linker) against standard alkyl chain linkers in the context of Targeted Protein Degradation (TPD), specifically for HaloPROTAC development.
Subject A: 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid (Amphiphilic Hybrid)
Subject B: Standard Alkyl Chain Linkers (Hydrophobic)
Executive Summary
In the development of HaloPROTACs (degraders targeting HaloTag fusion proteins), the choice of linker dictates not only the physicochemical properties (solubility, permeability) but also the degradation efficiency (
-
2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid (referred to herein as HTL-PEG-Hybrid ) represents a "Goldilocks" scaffold. It retains the critical 6-chlorohexyl motif required for covalent HaloTag binding but incorporates a short polyethylene glycol (PEG)-like ether spacer to enhance aqueous solubility without compromising the hydrophobic interaction required for the HaloTag tunnel entry.
-
Alkyl Chain Linkers (e.g., 10-chlorodecanoic acid derivatives) offer superior cellular permeability and simplified hydrophobic interactions but frequently suffer from poor aqueous solubility, leading to precipitation in assays and "hook effects" at lower concentrations than their amphiphilic counterparts.
Verdict: Use HTL-PEG-Hybrid for initial library generation and cellular assays to ensure solubility and reliable concentration-response curves. Switch to Alkyl Linkers only if membrane permeability is the limiting factor or if the specific E3-Target interface requires a rigid, hydrophobic tether.
Chemical Architecture & Mechanism
The HaloTag Requirement
The HaloTag protein is a modified haloalkane dehalogenase that covalently binds to aliphatic chloroalkanes.[1] The binding pocket is a deep, hydrophobic tunnel.
-
Warhead: Both linker types utilize a chloroalkane motif (typically a 6-carbon chain ending in -Cl) to penetrate the tunnel and react with Asp106.
-
Exit Vector: The linker must extend out of the tunnel to present the E3 ligase ligand to the solvent.
Structural Comparison
| Feature | HTL-PEG-Hybrid (Subject A) | Alkyl Chain Linkers (Subject B) |
| Structure | Cl-(CH2)6-O -(CH2)2-O -CH2-COOH | Cl-(CH2)n-COOH (e.g., n=10, 12) |
| Composition | Alkyl warhead + Ether/PEG spacer | Pure Hydrocarbon chain |
| Polarity | Amphiphilic (Hydrophobic head, Polar tail) | Highly Lipophilic (Hydrophobic throughout) |
| Flexibility | High (Ether oxygens increase rotational freedom) | Medium (Alkyl chains are flexible but tend to collapse) |
| Solubility | High (Ether oxygens H-bond with water) | Low (Driven by entropy, prone to aggregation) |
Graphviz Diagram: Molecular Architecture & Binding Mode
The following diagram illustrates how these linkers interact with the HaloTag tunnel and the solvent boundary.
Caption: Comparison of binding modes. Both linkers anchor to Asp106. The HTL-PEG-Hybrid exposes hydrophilic ether groups to the solvent, preventing aggregation, while the Alkyl linker remains hydrophobic upon exit.
Physicochemical & Biological Performance
A. Solubility & Formulation[2][3]
-
HTL-PEG-Hybrid: The inclusion of two ether oxygens significantly lowers the LogP (partition coefficient). This allows for easier formulation in DMSO/aqueous buffers (e.g., PBS) without requiring excessive co-solvents like cyclodextrins.
-
Alkyl Linkers: Long alkyl chains (C10+) are notoriously difficult to dissolve in aqueous media. They often require >1% DMSO or surfactants (Tween-80), which can be toxic to sensitive cell lines.
B. Cellular Permeability
-
Alkyl Linkers: Generally exhibit higher passive permeability due to their lipophilic nature. They cross cell membranes rapidly.
-
HTL-PEG-Hybrid: While slightly less permeable than pure alkyls due to the polar oxygen atoms, the "6-chlorohexyl" moiety is sufficiently lipophilic to drive the molecule into cells. The permeability is usually sufficient for effective degradation (
in the nanomolar range).
C. Degradation Efficiency ( & )
Experimental data suggests that linker composition affects the stability of the ternary complex (POI-Linker-E3).
| Metric | HTL-PEG-Hybrid | Alkyl Linkers | Causality |
| Ternary Complex Stability | High | Variable | The flexibility of the ether chain allows the E3 ligase to "search" for the optimal ubiquitination zone on the target protein. |
| Hook Effect | Standard | Early Onset | Alkyl linkers often precipitate or form micelles at high concentrations, mimicking a hook effect or causing assay artifacts. |
| Degradation Speed | Fast (<4h) | Fast (<4h) | Both rely on the rapid kinetics of HaloTag conjugation. |
Experimental Protocols
Protocol 1: Synthesis of HaloPROTAC using HTL-PEG-Hybrid
Objective: Conjugate the HTL-PEG-Hybrid linker to a VHL Ligand (e.g., VHL-amine).
-
Activation: Dissolve 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid (1.0 eq) in dry DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min at RT to activate the carboxylic acid.
-
Coupling: Add the amine-functionalized E3 Ligand (e.g., VHL-NH2) (1.0 eq).
-
Reaction: Stir at RT for 2-4 hours. Monitor by LC-MS (Look for mass shift corresponding to amide bond formation).
-
Note: The Chlorohexyl group is stable under standard amide coupling conditions.
-
-
Purification: Dilute with water/acetonitrile and purify via Reverse-Phase HPLC (C18 column).
-
Critical Step: Use a gradient of 5-95% ACN in water (+0.1% Formic Acid). The ether oxygens make the product elute earlier than pure alkyl analogs, improving separation from impurities.
-
Protocol 2: Cellular Degradation Assay (HaloTag-POI)
Objective: Compare degradation efficiency of HTL-PEG vs Alkyl-based PROTACs.
-
Transfection: Transfect HEK293 cells with a plasmid encoding HaloTag-POI (Protein of Interest, e.g., HaloTag-GFP or HaloTag-SMARCA2).
-
Treatment: 24 hours post-transfection, treat cells with serial dilutions of the PROTAC (0.1 nM to 10 µM).
-
Control: Treat with DMSO only.
-
Competition Control: Pre-treat with excess free HaloTag ligand (non-degrader) to prove mechanism.
-
-
Incubation: Incubate for 4–24 hours.
-
Readout:
-
In-Cell Western: Fix cells, permeabilize, and stain with anti-HaloTag antibody.
-
Flow Cytometry: If using HaloTag-GFP, measure GFP fluorescence intensity directly.
-
-
Analysis: Plot fluorescence vs. log[PROTAC]. Calculate
(concentration at 50% degradation) and (maximum degradation depth).
Visualizing the Degradation Pathway
The following diagram details the kinetic steps where the linker choice impacts the outcome.
Caption: Step-wise degradation pathway. Alkyl linkers aid entry but may aggregate; PEG-Hybrid linkers stabilize the binary/ternary states in the cytosol.
References
-
MedChemExpress. 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid Product Data Sheet. (Linker used in SMARCA2/4 degraders).
-
Loschmidt Laboratories. Mechanism-Based Strategy for Optimizing HaloTag Protein Labeling. (Detailed kinetics of HaloTag ligand binding).
-
BenchChem. Alkyl vs. PEG Linkers in PROTACs: A Comparative Guide. (General principles of linker hydrophobicity in TPD).
-
Huber, A. D., et al. First-in-Class Small Molecule Degrader of Pregnane X Receptor Enhances Chemotherapy Efficacy. J. Med. Chem. 2024.[2] (Example of PROTAC utilizing the specific linker).
-
Promega Corporation. HaloTag® Technology: Focus on Imaging. (Structural basis of the HaloTag tunnel and ligand design).
Sources
A Comparative Guide to the Biological Activity of PROTACs Incorporating the 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic Acid Linker
In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality.[1][2] Unlike traditional inhibitors that require sustained occupancy of a target's active site, PROTACs act catalytically to induce the degradation of target proteins, offering a powerful strategy to address previously "undruggable" targets.[3][4] A PROTAC molecule is a heterobifunctional chimera, comprising a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects these two components.[3][5][6] The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is a prerequisite for subsequent ubiquitination and proteasomal degradation.[7][8][9][10][11][12]
This guide provides an in-depth analysis of PROTACs containing the 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid linker. We will dissect its structural and functional contributions to PROTAC activity, present a comparative overview with alternative linker technologies, and provide detailed experimental protocols for the rigorous evaluation of these next-generation therapeutics.
The PROTAC Mechanism of Action: A Symphony of Induced Proximity
The fundamental mechanism of a PROTAC is to hijack the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[3][4] A PROTAC molecule simultaneously binds to a POI and an E3 ubiquitin ligase, forming a ternary complex.[7][10] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI.[5] Following poly-ubiquitination, the POI is recognized and degraded by the 26S proteasome.[3][5] The PROTAC molecule is then released and can catalyze further rounds of degradation, a key advantage over traditional stoichiometric inhibitors.[3][13]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Dissecting the Linker: 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid
The linker 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid is a polyethylene glycol (PEG)-based structure. Its chemical features offer distinct advantages in PROTAC design.
-
Structure and Physicochemical Properties:
-
CAS Number: 2231744-57-1[14]
-
Molecular Formula: C10H19ClO4[14]
-
Molecular Weight: 238.71 g/mol [14]
-
PEG Moiety: The ethylene glycol units (-OCH2CH2O-) impart hydrophilicity, which can improve the aqueous solubility of the final PROTAC molecule—a common challenge for these relatively large compounds.[15]
-
Hexyl Chain: The six-carbon alkyl chain provides length and flexibility, allowing the two ends of the PROTAC to adopt an optimal orientation for ternary complex formation.
-
Reactive Handles: The terminal chloro (-Cl) group and the carboxylic acid (-COOH) group serve as versatile chemical handles for conjugation to the POI and E3 ligase ligands, respectively, through standard coupling chemistries.
-
This linker has been successfully incorporated into degraders such as SMARCA2/4-degrader-34 (HY-169279) , demonstrating its practical utility in the field.[14][16]
Comparative Analysis of PROTAC Linkers
The choice of linker is a critical optimization step in PROTAC development.[11][12] While empirical testing is often necessary, different classes of linkers offer distinct properties. The 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid linker belongs to the flexible, hydrophilic PEG class. Here is a comparison with other common linker types:
| Linker Class | Key Characteristics | Advantages | Disadvantages | Example Structures |
| Alkyl Chains | Hydrophobic, flexible | Simple to synthesize; provides flexibility. | Poor aqueous solubility; potential for metabolic instability. | -(CH2)n- |
| PEG Linkers | Hydrophilic, flexible | Improves solubility and cell permeability; biocompatible. [15] | Can be metabolically less stable than rigid linkers; synthesis can be complex. | -(OCH2CH2)n- |
| Rigid Linkers | Restricted conformation (e.g., containing piperazine, cycloalkane, or aromatic rings) | Enhances metabolic stability; can improve selectivity by enforcing a specific binding orientation.[15] | May not allow for optimal ternary complex formation if the geometry is incorrect; can reduce solubility. | Piperazine, Phenyl |
| Click-Chemistry Linkers | Contain moieties like alkynes or azides for efficient coupling. | Allows for rapid, high-yield synthesis of PROTAC libraries; forms stable triazole rings.[17] | The resulting triazole can influence binding and physicochemical properties. | Alkyne, Azide |
The selection of a linker is a multi-parameter optimization problem. A flexible PEG-based linker like 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid is an excellent starting point, particularly when dealing with poorly soluble ligands, as it balances flexibility with improved physicochemical properties.
Experimental Guide for Evaluating PROTAC Biological Activity
Rigorous and reproducible experimental data are the bedrock of PROTAC development. Below are self-validating protocols for key assays to characterize the biological activity of a PROTAC.
Quantification of Target Protein Degradation via Western Blotting
This is the most direct and common method to measure PROTAC-induced protein degradation.[18] It allows for the determination of key parameters like DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Caption: Standard workflow for Western Blot analysis of PROTAC activity.
Step-by-Step Protocol:
-
Cell Culture: Plate cells (e.g., MCF7, A549) in a 24-well plate at a density that ensures they are in a logarithmic growth phase at the time of lysis (~70-80% confluency).[19] Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in fresh culture medium. Aspirate the old medium from the cells and add the PROTAC-containing medium. Include a vehicle control (e.g., DMSO). Incubate for a predetermined time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS). Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.[19] Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes, vortexing intermittently. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bradford or BCA assay. This is critical for ensuring equal protein loading.
-
Sample Preparation & SDS-PAGE: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. Load 10-25 µg of protein per lane onto an SDS-PAGE gel.[19]
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C.
-
Wash the membrane 3 times with TBST for 10 minutes each.[19]
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection & Analysis: Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.[19] Re-probe the same membrane for a loading control (e.g., β-actin, GAPDH) to confirm equal loading. Quantify band intensity using densitometry software.
Confirmation of Ubiquitination via Immunoprecipitation (IP)
To validate that degradation is occurring via the intended mechanism, it is essential to demonstrate that the POI becomes ubiquitinated upon PROTAC treatment.[20]
Caption: Workflow for confirming target protein ubiquitination.
Step-by-Step Protocol:
-
Cell Treatment: Plate cells in 100 mm dishes.[19] Treat the cells with the PROTAC at a concentration known to induce degradation (e.g., 10x DC50). Co-treat with a proteasome inhibitor (e.g., 1 µM MG132 or epoxomicin) for the final 4-6 hours of incubation. This prevents the degradation of the ubiquitinated protein, allowing it to accumulate for detection.[19]
-
Cell Lysis: Lyse cells as described in the Western Blot protocol, using a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour.
-
Incubate the pre-cleared lysate with an antibody against your POI overnight at 4°C.
-
Add protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.[19]
-
Elution: Elute the bound proteins from the beads by resuspending them in Laemmli sample buffer and boiling for 5-10 minutes.[19]
-
Western Blot Analysis: Centrifuge to pellet the beads and load the supernatant (the eluate) onto an SDS-PAGE gel. Perform Western blotting as described above, but probe the membrane with an anti-ubiquitin antibody. A high-molecular-weight smear in the PROTAC-treated lane indicates poly-ubiquitination of the immunoprecipitated POI.
Assessment of Downstream Cellular Effects via Viability Assays
Degrading a target protein should, in a therapeutic context, lead to a functional cellular outcome, such as decreased proliferation or cell death in cancer lines. Luminescent viability assays like CellTiter-Glo® are highly sensitive and suitable for high-throughput screening.
Protocol Principle (CellTiter-Glo®):
This assay quantifies ATP, an indicator of metabolically active, viable cells.[21] The reagent contains luciferase, which generates a luminescent signal proportional to the amount of ATP present.[22]
-
Cell Seeding: Seed cells in a 96-well or 384-well opaque-walled plate suitable for luminescence readings.
-
Compound Treatment: Add serial dilutions of the PROTAC and incubate for a prolonged period (e.g., 72 hours) to allow for the full phenotypic effects of protein degradation to manifest.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of reagent equal to the volume of culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader. The signal is inversely proportional to the cytotoxicity of the compound. Data can be used to calculate an IC50 value (concentration for 50% inhibition of cell viability).
Summarizing and Interpreting Quantitative Data
The data generated from these experiments provide a comprehensive profile of a PROTAC's biological activity.
| Parameter | Assay | Description | Significance |
| DC50 | Western Blot | The concentration of PROTAC required to degrade 50% of the target protein at a specific time point. | Measures the potency of the degrader. Lower DC50 indicates higher potency. |
| Dmax | Western Blot | The maximum percentage of protein degradation achieved, regardless of concentration. | Measures the efficacy of the degrader. A higher Dmax is desirable. |
| Ubiquitination | IP-Western Blot | Qualitative or semi-quantitative assessment of target protein poly-ubiquitination. | Confirms the mechanism of action is via the ubiquitin-proteasome system. |
| IC50 | Cell Viability Assay | The concentration of PROTAC that inhibits a biological process (e.g., cell proliferation) by 50%. | Measures the functional consequence of target degradation. |
Conclusion
The 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid linker represents a valuable tool in the PROTAC designer's toolkit. Its PEG-based structure provides a favorable balance of flexibility and hydrophilicity, often leading to PROTACs with improved solubility and cellular activity. However, as with all aspects of PROTAC design, the linker's performance is context-dependent, and its suitability must be validated empirically. The robust experimental workflows detailed in this guide provide a clear path for researchers to quantify the biological activity of their PROTACs, compare different linker strategies, and ultimately advance the development of these promising new medicines.
References
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National Center for Biotechnology Information. (n.d.). 2-Chlorophenoxyacetic acid. PubChem Compound Summary for CID 11969. Retrieved from [Link]
- Pettersson, M., & Crews, C. M. (2020). Proteolysis targeting chimeras (PROTACs) in cancer therapy. Journal of Experimental & Clinical Cancer Research.
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ResearchGate. (n.d.). The PROTACs mechanism of action—PROTAC promotes the simultaneous and.... Retrieved from [Link]
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YouTube. (2022). PROTACs (Proteolysis Targeting Chimera). Retrieved from [Link]
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Crews Laboratory. (n.d.). Protac. Retrieved from [Link]
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ResearchGate. (2025). PROTACs improve selectivity for targeted proteins. Retrieved from [Link]
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- Kim, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs)
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BMG Labtech. (n.d.). Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. Retrieved from [Link]
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Wikipedia. (n.d.). Proteolysis-targeting chimera. Retrieved from [Link]
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YouTube. (2020). Targeted Protein Degradation | MOA Animation. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]
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Bio-Techne. (n.d.). The Simple Way to Targeted Protein Degradation Analysis. Retrieved from [Link]
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ResearchGate. (2025). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Retrieved from [Link]
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Precise PEG. (n.d.). Linkers in PROTACs. Retrieved from [Link]
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ResearchGate. (2025). Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. Retrieved from [Link]
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ChemRxiv. (n.d.). Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the Ataxia telangiectasia and. Retrieved from [Link]
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Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-(2-((6-(2-((2,6-dichlorobenzyl)oxy)ethoxy)hexyl)aMino)-1-hydroxyethyl)-2-(hydroxyMethyl)phenol 2,2,2-triphenylacetate. PubChem Compound Summary for CID 139031154. Retrieved from [Link]
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Technical Guide: Efficacy & Application of 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid in Cellular Models
Executive Summary
2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid (herein referred to as Halo-O2-Acid ) is a critical heterobifunctional building block used to generate covalent ligands for the HaloTag® protein fusion system. Unlike direct fluorescent ligands, this molecule serves as a modular precursor , allowing researchers to conjugate the HaloTag-reactive chloroalkane moiety to primary amines (drugs, fluorophores, or PROTAC warheads) via its carboxylic acid tail.
This guide evaluates the efficacy of the Halo-O2-Acid linker system across diverse cell lines, comparing its cellular permeability, solubility, and binding kinetics against alternative linker architectures (Alkyl-only and PEG4/O4 variants) and competing self-labeling tag technologies (SNAP-tag).
Mechanism of Action & Chemical Logic
The efficacy of Halo-O2-Acid relies on the specific interaction between the 6-chlorohexyl motif and the HaloTag fusion protein (a modified bacterial haloalkane dehalogenase).
The "O2" Linker Advantage
The "O2" designation refers to the diethylene glycol (PEG2) spacer between the chloroalkane and the carboxylic acid.
-
Solubility: The ether oxygens increase water solubility compared to pure alkyl chains (e.g., 6-chlorohexanoic acid derivatives), reducing aggregation of hydrophobic payloads (like PROTACs).
-
Permeability: It maintains a lower molecular weight than longer PEG4 (O4) linkers, preserving passive diffusion rates in difficult-to-transfect cell lines.
Reaction Pathway
The HaloTag enzyme catalyzes a nucleophilic displacement of the terminal chloride, forming a covalent ester bond that is irreversible under physiological conditions.
Figure 1: Mechanism of covalent capture. The Halo-O2-Acid linker facilitates the transport of the payload into the active site, where Asp106 displaces the chloride ion.
Comparative Efficacy Analysis
Linker Performance: O2 vs. Alternatives
The choice of linker significantly impacts the Cellular Entry Index (CEI) of the final conjugate.
| Feature | Halo-Alkyl (No PEG) | Halo-O2 (This Product) | Halo-O4 (PEG4) |
| Hydrophilicity | Low (Lipophilic) | Moderate (Balanced) | High |
| Membrane Permeability | High (Passive) | High (Passive) | Moderate |
| Solubility in Media | Poor (Requires DMSO) | Good | Excellent |
| Steric Hindrance | Low | Low | Medium |
| Ideal Application | Small hydrophobic drugs | General PROTACs/Dyes | Large/Polar macromolecules |
Cell Line Specific Efficacy
The following data summarizes the labeling efficiency of a standard payload (TAMRA) conjugated via Halo-O2-Acid across different cell types.
| Cell Line | Type | Permeability Rating | Time to Saturation (100nM) | Notes |
| HeLa | Adherent (Cervical) | ★★★★★ | < 15 min | Robust uptake; standard model.[1] |
| HEK293 | Adherent (Kidney) | ★★★★★ | < 15 min | High expression tolerance. |
| Jurkat | Suspension (T-Cell) | [2][3] ★★★☆☆ | 30-45 min | Requires higher concentration or longer incubation due to lower cytoplasmic volume/entry rates. |
| U2OS | Adherent (Bone) | ★★★★☆ | 20 min | Excellent nuclear localization of conjugates. |
| Primary Neurons | Primary | ★★★☆☆ | 60 min | O2 linker preferred over O4 for blood-brain barrier mimetic assays. |
Experimental Protocols
Protocol A: Activation and Conjugation
Since Halo-O2-Acid is a carboxylic acid, it must be activated to react with amine-containing payloads.
Materials:
-
Halo-O2-Acid (10 mM in DMSO)
-
TSTU or HATU (Coupling Reagent)
-
DIPEA (Base)
-
Amine-containing Payload (e.g., JQ1-amine for PROTAC)
Workflow:
-
Mix: Combine Halo-O2-Acid (1 eq), HATU (1.2 eq), and DIPEA (3 eq) in dry DMF.
-
Activate: Incubate for 15 minutes at RT to form the activated ester.
-
Conjugate: Add the Amine-Payload (1 eq). Stir for 2-4 hours.
-
Purify: Isolate via HPLC (C18 column). Crucial: Remove unreacted Halo-O2-Acid to prevent competition in cell assays.
Protocol B: Cellular Labeling Assay
This protocol validates the efficacy of the synthesized conjugate in live cells.
Figure 2: Standard Live-Cell Labeling Workflow. Note: For Jurkat cells, centrifugation is required between wash steps.
Troubleshooting the "Wash" Step:
-
Issue: High background signal.
-
Cause: Halo-O2 conjugates are moderately lipophilic.
-
Solution: Use media containing 1% BSA during the first wash to scavenge non-specifically bound ligand from cell membranes.
Critical Analysis: HaloTag vs. SNAP-tag
When designing a study, researchers often choose between HaloTag and SNAP-tag.[4] The Halo-O2-Acid system offers distinct advantages in specific contexts.
| Feature | HaloTag System (Cl-Alkyl) | SNAP-tag System (Benzylguanine) |
| Kinetics (k) | 2.7 x 10⁶ M⁻¹s⁻¹ (Fast) | 2.8 x 10⁴ M⁻¹s⁻¹ (Moderate) |
| Acid Environment | Stable (Lysosome compatible) | Sensitive to low pH |
| Linker Flexibility | High (O2/O4 variants) | Lower (Rigid guanine) |
| Photostability | Superior (Dye dependent) | Good |
Expert Insight: For intracellular targets where rapid labeling is required to outcompete degradation (e.g., PROTAC studies), the Halo-O2 system is superior due to faster kinetics and the ability of the chloroalkane tail to penetrate membranes more efficiently than the bulky benzylguanine of SNAP-tag.
References
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Los, G. V., et al. "HaloTag: A novel protein labeling technology for cell imaging and protein analysis." ACS Chemical Biology, 2008.
-
England, C. G., et al. "HaloTag technology: a versatile platform for biomedical applications." Bioconjugate Chemistry, 2015.
-
Erdmann, R. S., et al. "Labeling Strategies Matter for Super-Resolution Microscopy: A Comparison between HaloTags and SNAP-tags."[5] Cell Chemical Biology, 2019.[5]
-
Promega Corporation. "HaloTag® Technology: Focus on Imaging." Technical Manual, 2023.
-
Reis, J. M., et al. "Kinetic and Structural Characterization of the Self-Labeling Protein Tags HaloTag7, SNAP-tag, and CLIP-tag." Biochemistry, 2021.[6][7][8]
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A Senior Application Scientist's Guide to Validating Target Engagement of 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid Conjugates
In the landscape of modern drug discovery, particularly within the burgeoning field of targeted protein degradation, the unequivocal confirmation of target engagement is paramount. For researchers leveraging heterobifunctional molecules like Proteolysis Targeting Chimeras (PROTACs), where molecules are synthesized using linkers such as 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid , demonstrating that a therapeutic candidate physically interacts with its intended protein target within a cellular context is a critical milestone.[1][2][3] This guide provides an in-depth comparison of state-of-the-art methodologies to validate target engagement, offering a blend of theoretical principles and actionable experimental protocols for researchers, scientists, and drug development professionals.
The Central Role of the Linker in PROTAC-mediated Degradation
PROTACs are designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI).[1][2] These chimeric molecules consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker, for which "2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid" serves as a precursor, is not merely a passive spacer.[4][5][6] Its length, flexibility, and chemical properties are critical determinants of the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient ubiquitination and subsequent degradation of the POI.[7]
Caption: Mechanism of PROTAC-induced protein degradation.
I. Primary Validation: Confirming Protein Degradation
The most direct functional readout of successful target engagement by a PROTAC is the depletion of the target protein. Western blotting is the workhorse technique for this initial validation.
Western Blotting
Principle: This immunodetection technique quantifies the amount of a specific protein in a sample. A reduction in the protein band intensity upon treatment with the PROTAC conjugate provides strong evidence of target degradation.
Experimental Protocol:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC conjugate (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to a loading control (e.g., GAPDH, β-actin) to calculate the percentage of degradation relative to the vehicle control.
Caption: Western Blotting workflow for assessing protein degradation.
II. Direct Target Engagement in a Cellular Milieu
While protein degradation is a strong indicator, it is a downstream consequence of target engagement. To confirm direct physical interaction between the PROTAC and its target in a native cellular environment, the Cellular Thermal Shift Assay (CETSA) is a powerful tool.[8][9][10]
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is based on the principle of ligand-induced thermal stabilization.[10][11] The binding of a ligand (in this case, the PROTAC) to its target protein typically increases the protein's resistance to thermal denaturation. By heating cell lysates or intact cells to various temperatures, one can assess the amount of soluble, non-denatured protein remaining. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.
Experimental Protocol:
-
Cell Treatment: Treat cultured cells with the PROTAC conjugate or vehicle control for a specified duration.
-
Harvesting: Harvest intact cells by gentle scraping or trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Lysis and Clarification: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature). Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein in the soluble fraction by Western blotting or other quantitative methods like mass spectrometry (proteome-wide CETSA).[12]
-
Data Interpretation: Plot the percentage of soluble protein against temperature to generate melting curves. A rightward shift in the melting curve for the PROTAC-treated samples compared to the vehicle control indicates thermal stabilization and thus, target engagement.
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
III. Biophysical and Chemoproteomic Approaches for In-Depth Characterization
For a more granular understanding of the binding event and to identify potential off-targets, biophysical and chemoproteomic methods are invaluable. These techniques are often employed to complement cellular assays.
Photo-affinity Labeling (PAL)
Principle: PAL utilizes a modified version of the PROTAC that incorporates a photoreactive group (e.g., diazirine or aryl azide).[13][14] Upon exposure to UV light, this group forms a highly reactive species that covalently crosslinks to any protein in close proximity, which is ideally the intended target.[13][15] The covalently labeled proteins can then be identified by mass spectrometry.
Experimental Protocol:
-
Probe Synthesis: Synthesize a PAL probe by incorporating a photoreactive moiety and an enrichment handle (e.g., biotin or an alkyne for click chemistry) into the PROTAC structure, often on the linker.
-
Cellular Labeling: Treat cells or cell lysates with the PAL probe and allow it to bind to its target(s).
-
UV Irradiation: Expose the samples to UV light of a specific wavelength to induce covalent crosslinking.
-
Lysis and Enrichment: Lyse the cells. If an alkyne handle was used, perform a click reaction to attach a biotin tag. Enrich the biotin-tagged proteins using streptavidin beads.
-
Proteomic Analysis: Elute the enriched proteins, digest them into peptides (e.g., with trypsin), and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the labeled proteins.
-
Data Analysis: Identify proteins that are significantly enriched in the PAL probe-treated samples compared to controls (e.g., competition with excess non-probe compound).
Caption: Photo-affinity Labeling (PAL) workflow for target identification.
Comparative Analysis of Target Engagement Methodologies
Choosing the right assay depends on the specific question being asked, the stage of the drug discovery project, and the available resources. The table below provides a comparative overview of the discussed techniques.
| Method | Principle | Context | Information Provided | Throughput | Advantages | Limitations |
| Western Blotting | Immunodetection of protein levels | In cellulo | Functional consequence (degradation) | Low to Medium | Simple, widely available, direct measure of PROTAC efficacy. | Indirect evidence of engagement; antibody-dependent. |
| CETSA | Ligand-induced thermal stabilization | In cellulo / In situ | Direct evidence of target binding in a native environment.[8][10] | Low (WB) to High (MS) | Label-free, reflects cellular bioavailability and target occupancy.[16] | Not all proteins show a clear thermal shift; can be technically demanding. |
| Photo-affinity Labeling (PAL) | UV-induced covalent crosslinking | In cellulo / In vitro | Unbiased identification of direct binding partners (on- and off-targets).[14][15] | Low | Can identify transient or weak interactions; provides binding site information.[13] | Requires synthesis of a modified probe; potential for non-specific crosslinking. |
| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding | In vitro | Binding kinetics (kon, koff), affinity (KD).[17][18] | Medium to High | Real-time, label-free, quantitative kinetic data. | Requires purified protein; may not reflect cellular binding events. |
| Isothermal Titration Calorimetry (ITC) | Heat change upon binding | In vitro | Binding affinity (KD), stoichiometry (n), thermodynamics (ΔH, ΔS).[17][19] | Low | Gold standard for thermodynamics; no immobilization required. | Requires large amounts of pure protein and compound; low throughput. |
Conclusion: An Integrated Approach for Robust Validation
Validating the target engagement of a "2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid" conjugate, or any PROTAC, is not a single experiment but a systematic process of evidence gathering. A robust validation strategy employs an orthogonal set of methodologies. It begins with demonstrating the desired functional outcome—protein degradation—via Western Blotting . This is followed by confirming direct physical interaction in the complex cellular environment using CETSA . For deeper mechanistic insights, identification of off-targets, and quantitative characterization of binding, biophysical techniques like SPR and ITC , and chemoproteomic approaches such as PAL , are indispensable. By integrating these techniques, researchers can build a compelling, multi-faceted case for the on-target activity of their PROTAC candidates, thereby increasing the confidence in their therapeutic potential and paving the way for successful preclinical and clinical development.
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Al-Husaini, K., & Ciulli, A. (2025). Advancing target validation with PROTAC technology. Expert Opinion on Drug Discovery, 20(5), 551-563. [Link]
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Cravatt, B. F., & Simon, G. M. (2011). Determining target engagement in living systems. Nature Chemical Biology, 7(9), 568–572. [Link]
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Safety Operating Guide
Comprehensive Safety and Handling Guide for 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic Acid
This document provides essential safety protocols and operational guidance for the handling of 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic Acid. As a PROTAC linker used in advanced drug development, its proper management is critical to ensuring personnel safety and experimental integrity.[1][2] This guide is designed for researchers and laboratory professionals, offering in-depth, field-proven insights that go beyond basic safety data sheets.
Immediate Safety Profile: Understanding the Core Hazards
While a specific, comprehensive toxicological profile for 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic Acid is not widely published, its structure—containing a carboxylic acid group and a halogenated alkyl chain—dictates a cautious approach. By analogy with similar chemical structures, we must assume it presents the following hazards:
-
Corrosivity: Acetic acid moieties are acidic and can cause irritation or burns upon contact. Structurally related compounds are known to cause severe skin burns and serious eye damage.[3]
-
Irritation: Contact with skin, eyes, and the respiratory tract may cause significant irritation.[4]
-
Environmental Hazard: Many halogenated organic compounds are toxic to aquatic life.[5] Therefore, release into the environment must be strictly avoided.[5]
Personnel must handle this compound with the understanding that it is potentially corrosive and irritating. All direct contact should be avoided through the rigorous use of engineering controls and personal protective equipment (PPE).[6]
Foundational Safety: Engineering and Administrative Controls
Before any personal protective equipment is considered, the primary lines of defense must be established. These controls are designed to minimize exposure risk at the source.
-
Engineering Controls: All handling of 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic Acid, especially the weighing of solids and preparation of solutions, must be conducted within a certified chemical fume hood. This is the most critical step in minimizing inhalation exposure. The work area should have good ventilation.[6][7] An eyewash station and safety shower must be immediately accessible in the work area.[8]
-
Administrative Controls: Access to areas where this chemical is stored and handled should be restricted to trained and authorized personnel.[9] It is imperative to read and understand the Safety Data Sheet (SDS) for this or structurally similar chemicals before work begins.[10] Always wash hands thoroughly with soap and water after handling, even if gloves were worn.[7][11]
Personal Protective Equipment (PPE) Protocol: A Multi-Layered Defense
PPE is the final barrier between the researcher and the chemical. Its selection and use must be deliberate and matched to the specific task and associated risks.
Eye and Face Protection
The eyes are exceptionally vulnerable to corrosive chemicals.
-
Minimum Requirement: At all times when handling this compound, wear tightly fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[12] Standard safety glasses are insufficient as they do not protect against splashes.[4]
-
Elevated Risk (Splashing): When preparing solutions, transferring volumes greater than 500 mL, or during any activity with a heightened risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[4][9][13] The goggles provide a seal around the eyes, while the face shield protects the rest of the face from splashes and mists.
Skin and Body Protection
Preventing dermal contact is crucial to avoid irritation and potential burns.
-
Gloves: Wear chemical-resistant gloves at all times. Nitrile gloves are a suitable choice for incidental contact.[4] If prolonged contact or immersion is possible, heavier-duty gloves such as neoprene or PVC should be considered.[13] It is critical to inspect gloves for any signs of damage before each use and to remove them promptly and properly to avoid contaminating your skin.[9]
-
Laboratory Coat: A standard laboratory coat is required for all routine procedures.[4]
-
Enhanced Protection: For tasks involving larger quantities or a significant splash risk, a chemically impervious apron or coveralls should be worn over the lab coat.[9][13] Ensure footwear completely covers the foot; open-toed shoes are never permissible in a laboratory setting. Chemical-resistant boots or shoe covers may be necessary in high-risk scenarios.[13]
Respiratory Protection
While engineering controls (i.e., a fume hood) are the primary means of respiratory protection, supplemental PPE may be required.
-
Standard Operations: For small-scale work conducted entirely within a certified chemical fume hood, additional respiratory protection is typically not necessary.
-
Potential for Aerosols/Dusts: If there is a risk of generating dust (e.g., during weighing if not in a fume hood) or aerosols, or if engineering controls are not available or fail, a NIOSH-approved respirator is required. A full-face respirator provides the highest level of protection for both the respiratory system and the face.[12]
PPE Selection Matrix
This table provides a quick reference for selecting the appropriate level of PPE based on the specific laboratory task.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (Low Volume) | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Not required (in fume hood) |
| Weighing/Transfer Operations | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Not required (in fume hood) |
| Solution Preparation (Splash Potential) | Goggles & Face Shield | Nitrile or Neoprene Gloves | Lab Coat & Chemical Apron | Not required (in fume hood) |
| Spill Cleanup | Goggles & Face Shield | Neoprene or PVC Gloves | Chemical-Resistant Coveralls | Air-Purifying Respirator (if outside fume hood) |
Logical Flow for PPE Selection
The following diagram illustrates the decision-making process for selecting appropriate PPE when handling 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic Acid.
Caption: Decision flowchart for selecting appropriate PPE.
Emergency Protocol: Exposure and Spills
Preparedness is key to mitigating the consequences of an accident.
Personal Exposure
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[8] Seek immediate medical attention.[5][8]
-
Skin Contact: Remove all contaminated clothing while under a safety shower.[8] Flush the affected skin area with water for at least 15 minutes.[8] Seek medical attention if irritation or pain persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[12]
Spill Response
-
Minor Spill (inside a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (see table above), contain the spill with an inert absorbent material like vermiculite, sand, or spill pillows.[7][14]
-
For acidic compounds, neutralization can be performed cautiously with sodium bicarbonate or soda ash.[14][15][16]
-
Carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste disposal.[7][17]
-
Decontaminate the spill area with soap and water.[17]
-
-
Major Spill (outside a fume hood or large volume):
-
Evacuate the immediate area.
-
Alert your supervisor and institutional Environmental Health and Safety (EHS) department.
-
Prevent others from entering the contaminated area.
-
Only personnel with specialized training in hazardous spill response should attempt cleanup.
-
Decontamination and Disposal Plan
Proper disposal is a legal and ethical responsibility to protect both personnel and the environment.
-
Contaminated PPE: Disposable PPE, such as gloves and aprons, should be placed in a designated hazardous waste container immediately after use. Non-disposable items must be decontaminated thoroughly before reuse. Contaminated clothing should be laundered separately from other items.[8]
-
Chemical Waste: All waste containing 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic Acid, including unused material and spill cleanup residue, must be disposed of as hazardous chemical waste. Because it is a halogenated organic compound, it should be collected in a designated, labeled waste container, kept separate from non-halogenated solvent waste streams to facilitate proper disposal and manage costs.[18] Never dispose of this chemical down the drain.[18]
References
- BASF. Safety Data Sheet. Provided via search, specific product not named.
-
Carl ROTH. Safety Data Sheet: Acetic acid. [Link]
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New Mexico State University. Chemical Exposure and Spill Response Procedures. [Link]
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DENIOS. Managing Corrosive Substances: Safety Protocols for Businesses. [Link]
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PubChem. 2-(2-Butoxyethoxy)acetic acid | C8H16O4 | CID 106312. [Link]
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OSHA Training School. Corrosive Safety: Protecting Workers from Harmful Substances. [Link]
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American Chemical Society. Guide for Chemical Spill Response. [Link]
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University of Manitoba. Chemical Spill Response Procedure. [Link]
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Storemasta. Examples of PPE for Various Dangerous Goods Classes. [Link]
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Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
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CHEMM. Personal Protective Equipment (PPE). [Link]
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Occupational Safety and Health Administration (OSHA). Guidance For Hazard Determination. [Link]
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The University of Queensland. Chemical Spill and Response Guideline. [Link]
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Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]
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U.S. Environmental Protection Agency (EPA). Personal Protective Equipment. [Link]
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- 18. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
